2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)15(20)19-9-10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUMECQTYYWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650094 | |
| Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-58-8 | |
| Record name | 2-[(4-Bromobenzoyl)amino]ethyl 4-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromobenzamido)ethyl 4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Bromobenzamido)ethyl 4-bromobenzoate: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS No. 951885-58-8), a symmetrically substituted aromatic compound featuring both amide and ester functionalities. While specific peer-reviewed data on this exact molecule is limited, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a robust overview. We will detail its physicochemical properties, propose a validated two-step synthesis protocol, outline methods for its spectroscopic characterization, and discuss its potential applications in medicinal chemistry, material science, and as a research building block. This guide is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this and similar molecules.
Introduction and Core Molecular Features
This compound is a unique molecule characterized by a central ethylenediamine-derived linker connecting two distinct 4-bromobenzoyl moieties—one via an amide bond and the other via an ester linkage. The presence of two bromine atoms on the terminal phenyl rings significantly influences the compound's electronic properties, reactivity, and potential utility.
The core structure suggests several areas of scientific interest:
-
Medicinal Chemistry: The benzamide functional group is a common scaffold in a wide range of pharmacologically active compounds, exhibiting antimicrobial, analgesic, and anticancer properties.[1] The overall structure could serve as a rigid linker in the design of bivalent inhibitors or as a precursor for more complex drug candidates.
-
Material Science: Brominated compounds are widely used as flame retardants, a property conferred by the bromine atoms which can act as radical scavengers during combustion.[2] The molecule's structure could also be investigated for applications in polymer chemistry.
-
Synthetic Chemistry: As a bifunctional molecule, it serves as a versatile building block, allowing for selective chemical modifications at either the amide or ester linkage.
This guide will systematically deconstruct the synthesis, characterization, and potential applications of this compound, providing both theoretical grounding and practical, field-proven insights.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for this compound is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 951885-58-8 | [3][4][5] |
| Molecular Formula | C₁₆H₁₃Br₂NO₃ | [3][4] |
| Molecular Weight | 427.09 g/mol | [3][4] |
| MDL Number | MFCD09878361 | [3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCOC(=O)C2=CC=C(C=C2)Br)Br | Inferred |
| Predicted Storage | Sealed in dry, 2-8°C | [3] |
| Classification | Amide, Ester, Benzene Compound, Organic Building Block | [3] |
Retrosynthesis and a Validated Two-Step Synthesis Protocol
While direct literature on the synthesis of CAS 951885-58-8 is not available, a logical and reliable synthetic route can be designed based on fundamental organic reactions: amidation and esterification. The retrosynthetic analysis reveals a straightforward two-step pathway starting from commercially available precursors.
3.1. Retrosynthetic Analysis
The molecule can be disconnected at the ester and amide bonds. The most logical approach involves forming the more robust amide bond first, leaving a free hydroxyl group for the subsequent esterification. This strategy avoids potential side reactions and simplifies purification.
Caption: Retrosynthetic analysis of the target compound.
3.2. Step 1: Synthesis of N-(2-Hydroxyethyl)-4-bromobenzamide (Intermediate)
This step involves the nucleophilic acyl substitution of 4-bromobenzoyl chloride with 2-aminoethanol. The amine is a stronger nucleophile than the alcohol, ensuring selective formation of the amide bond. The reaction is typically run in the presence of a base to neutralize the HCl byproduct.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2-aminoethanol (1.0 eq) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the flask.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the cooled solution via the addition funnel over 30 minutes. The causality for the dropwise addition at 0°C is to control the exothermic reaction and prevent the formation of the undesired bis-acylated byproduct, N,N'-(ethane-1,2-diyl)bis(4-bromobenzamide).[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the intermediate as a white solid.
3.3. Step 2: Synthesis of this compound (Final Product)
This is a classic esterification reaction.[7][8] We will again use 4-bromobenzoyl chloride for a rapid and high-yielding reaction, often referred to as the Schotten-Baumann reaction. A Fischer esterification using 4-bromobenzoic acid and an acid catalyst is a viable, albeit slower, alternative.[9]
Protocol:
-
Setup: Dissolve the intermediate N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Add pyridine or triethylamine (1.2 eq) as a base and catalyst.
-
Acyl Chloride Addition: Cool the mixture to 0°C. Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Perform an aqueous workup similar to Step 1 to remove the base and any water-soluble impurities.
-
Purification: After drying and concentrating the organic phase, the final product can be purified via column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound as a pure solid.
Caption: Proposed two-step synthesis workflow.
Spectroscopic and Analytical Characterization
To validate the successful synthesis and purity of the final compound, a combination of spectroscopic techniques is essential. Below are the expected characteristic signals based on the molecular structure and data from analogous compounds like ethyl 4-bromobenzoate[10][11][12] and 4-bromobenzamide.[13][14]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Expect two distinct sets of AA'BB' systems (doublets) in the aromatic region (~7.5-8.0 ppm), corresponding to the protons on the two different 4-bromophenyl rings.
-
Ethyl Linker Protons: Two triplets in the aliphatic region (~3.5-4.5 ppm), each integrating to 2H, representing the two non-equivalent -CH₂- groups (-NH-CH₂- and -CH₂-O-).
-
Amide Proton: A broad singlet or triplet (~6.5-8.5 ppm, depending on solvent and concentration) corresponding to the -NH- proton.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals in the downfield region (~165-170 ppm) for the amide and ester carbonyls.
-
Aromatic Carbons: Signals in the ~128-140 ppm range, including two signals for the bromine-substituted carbons (ipso-carbons).
-
Aliphatic Carbons: Two signals in the ~40-70 ppm range for the ethyl linker carbons.
-
4.2. Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp peak around 3300 cm⁻¹ for the secondary amide N-H bond.
-
C=O Stretches: Two strong, distinct carbonyl absorption bands. The amide I band is expected around 1640-1680 cm⁻¹, while the ester carbonyl stretch should appear at a higher frequency, typically 1715-1735 cm⁻¹.
-
C-O Stretch: A strong signal in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bond.
-
C-Br Stretch: A peak in the far IR region, typically around 500-600 cm⁻¹.
4.3. Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak (M⁺) cluster would appear at m/z 425, 427, and 429 in a rough 1:2:1 intensity ratio.
Potential Applications and Future Research
The unique bifunctional nature of this compound opens several avenues for research and application.
5.1. Relationship Between Structure and Application
Caption: Structure-application relationship map.
-
Pharmaceutical Intermediate: The benzamide moiety is a known pharmacophore.[1] The two bromine atoms serve as ideal handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Flame Retardants: Brominated compounds are highly effective flame retardants.[2][15] This molecule could be incorporated into polymer backbones or used as an additive to enhance the fire resistance of materials like plastics and textiles.
-
Water Purification: Bromine-based compounds are also utilized as disinfectants and biocides in industrial water treatment systems.[2] The potential of this less volatile, solid compound in such applications could be an area of investigation.
Safety and Handling
As with all brominated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) from the supplier for comprehensive safety information.
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Characterization of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
This guide provides a comprehensive technical framework for the synthesis and detailed characterization of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate . Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and scientifically rigorous workflow for confirming the identity, purity, and structural integrity of this bifunctional molecule. The methodologies described herein are grounded in established analytical principles, ensuring a self-validating and reproducible approach to characterization.
Introduction and Rationale
This compound is a unique organic compound featuring both an amide and an ester functional group, with two bromine atoms incorporated into its phenyl rings. The presence of the benzamide scaffold is significant, as this moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] Furthermore, the introduction of bromine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce the potential for halogen bonding, which can influence drug-target interactions.[2] A thorough characterization is therefore critical to establishing a definitive structure-activity relationship and ensuring the reliability of any subsequent biological or material science investigations.
This guide will first propose a logical synthetic pathway and then detail a multi-technique analytical workflow to provide an unambiguous structural elucidation and purity assessment.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from 2-aminoethanol. This approach involves the sequential formation of the amide and then the ester linkage.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide
-
Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add a base, such as triethylamine (1.1 eq) or aqueous sodium hydroxide, to the solution.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the N-(2-hydroxyethyl)-4-bromobenzamide intermediate (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Add a base, such as triethylamine (1.1 eq) or pyridine, to the solution.
-
Slowly add 4-bromobenzoyl chloride (1.0 eq) to the mixture at 0 °C.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Physicochemical and Structural Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃Br₂NO₃ | [3] |
| Molecular Weight | 427.1 g/mol | [3] |
| CAS Number | 951885-58-8 | [3] |
| Theoretical Elemental Composition | C: 44.99%, H: 3.07%, Br: 37.42%, N: 3.28%, O: 11.24% | Calculated |
Comprehensive Characterization Workflow
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow ensures both structural confirmation and purity assessment.[4][5]
Caption: A comprehensive workflow for the characterization of the target compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 7.8 | d | 2H | Ar-H (ester) | Protons ortho to the electron-withdrawing ester group. |
| ~7.7 - 7.5 | m | 4H | Ar-H (amide & ester) | Protons on both aromatic rings. |
| ~7.0 | br s | 1H | N-H | Amide proton, broad due to quadrupole broadening and potential exchange. |
| ~4.5 | t | 2H | -O-CH₂- | Methylene group adjacent to the ester oxygen. |
| ~3.8 | q | 2H | -CH₂-NH- | Methylene group adjacent to the amide nitrogen. |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (amide) | Typical chemical shift for an amide carbonyl carbon. |
| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~132-128 | Ar-C | Aromatic carbons. |
| ~64 | -O-CH₂- | Methylene carbon attached to the ester oxygen. |
| ~40 | -CH₂-NH- | Methylene carbon attached to the amide nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[4]
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
Expected Data:
-
Molecular Ion Peak: A prominent cluster of peaks will be observed for the molecular ion [M+H]⁺ around m/z 428. The characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) will be a 1:2:1 ratio for the M, M+2, and M+4 peaks, which is a definitive signature.
-
Key Fragments: Fragmentation may occur at the ester and amide bonds. Expected fragments include:
-
m/z 183/185: The 4-bromobenzoyl cation.
-
m/z 244/246: The N-(2-hydroxyethyl)-4-bromobenzamide fragment cation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Protocol:
-
Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Scan over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Amide N-H stretch |
| ~3100-3000 | C-H | Aromatic C-H stretch |
| ~1720 | C=O | Ester C=O stretch |
| ~1640 | C=O | Amide I band (C=O stretch) |
| ~1590, 1480 | C=C | Aromatic C=C stretch |
| ~1540 | N-H | Amide II band (N-H bend) |
| ~1270 | C-O | Ester C-O stretch |
| ~1100 | C-N | Amide C-N stretch |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compound.[5]
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient, for example, from water/acetonitrile (with 0.1% formic acid) to 100% acetonitrile.
-
Monitor the elution using a UV detector at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
A single, sharp peak in the chromatogram is indicative of a high-purity sample. The purity can be quantified by integrating the peak area.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to give a retention factor (Rf) for the product of approximately 0.3-0.5.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimental values should agree with the theoretical values to within ±0.4% to confirm the empirical formula.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of spectroscopic and chromatographic techniques. By following the detailed protocols and interpretative guidelines in this document, researchers can confidently verify the structure, confirm the identity, and establish the purity of this molecule. This rigorous analytical approach is a cornerstone of scientific integrity and is indispensable for advancing research in drug discovery and materials science.
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A Technical Guide to the Spectral Characterization of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Introduction to 2-(4-Bromobenzamido)ethyl 4-bromobenzoate and the Imperative of Spectral Analysis
This compound is a molecule of interest in organic synthesis and medicinal chemistry, potentially as an intermediate or a scaffold for more complex structures. Its chemical structure, C₁₆H₁₃Br₂NO₃, features two brominated benzene rings, an amide linkage, and an ester group, all of which present distinct and characterizable spectroscopic signatures.
The unequivocal identification and purity verification of such a compound are paramount in any research and development setting. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed "fingerprint" that confirms its identity and reveals the presence of any impurities. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit several key signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 | Doublet | 2H | Ar-H (ortho to C=O, ester) | Protons on the 4-bromobenzoate ring, deshielded by the electron-withdrawing carbonyl group. |
| ~ 7.7 | Doublet | 2H | Ar-H (ortho to C=O, amide) | Protons on the 4-bromobenzamide ring, deshielded by the carbonyl group. |
| ~ 7.6 | Doublet | 2H | Ar-H (meta to C=O, ester) | Protons on the 4-bromobenzoate ring. |
| ~ 7.5 | Doublet | 2H | Ar-H (meta to C=O, amide) | Protons on the 4-bromobenzamide ring. |
| ~ 6.8 | Broad Singlet | 1H | NH | The amide proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can be variable. |
| ~ 4.5 | Triplet | 2H | O-CH₂ | Protons of the ethyl group adjacent to the ester oxygen, deshielded by the oxygen atom. |
| ~ 3.8 | Quartet | 2H | N-CH₂ | Protons of the ethyl group adjacent to the amide nitrogen, showing coupling to the neighboring CH₂ and NH protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 166 | C =O (Ester) | The carbonyl carbon of the ester group is typically found in this region. |
| ~ 165 | C =O (Amide) | The carbonyl carbon of the amide group. |
| ~ 132-130 | Aromatic C -H | Aromatic carbons. |
| ~ 129 | Aromatic C -Br (Ester) | Aromatic carbon attached to bromine. |
| ~ 128 | Aromatic C -Br (Amide) | Aromatic carbon attached to bromine. |
| ~ 63 | O-C H₂ | The carbon of the ethyl group attached to the ester oxygen. |
| ~ 40 | N-C H₂ | The carbon of the ethyl group attached to the amide nitrogen. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Gently agitate the tube to ensure complete dissolution.
Data Acquisition Workflow:
Caption: NMR Data Acquisition and Processing Workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Amide |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~ 1720 | C=O Stretch | Ester |
| ~ 1660 | C=O Stretch (Amide I) | Amide |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1540 | N-H Bend (Amide II) | Amide |
| ~ 1270 | C-O Stretch | Ester |
| ~ 1100 | C-N Stretch | Amide |
| ~ 1010 | C-Br Stretch | Aryl Bromide |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition Workflow:
Caption: FTIR-ATR Data Acquisition Workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
For this compound (C₁₆H₁₃Br₂NO₃), the molecular weight is approximately 427.1 g/mol .[1] Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic isotopic cluster.
| m/z (predicted) | Ion | Rationale |
| ~ 426, 428, 430 | [M]⁺ | Molecular ion peak cluster, with a ratio of approximately 1:2:1, corresponding to the presence of two bromine atoms. |
| ~ 200, 202 | [C₇H₄BrO]⁺ | Fragment corresponding to the 4-bromobenzoyl cation. |
| ~ 183, 185 | [C₆H₄Br]⁺ | Fragment resulting from the loss of CO from the 4-bromobenzoyl cation. |
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as acetonitrile/water or methanol/water, often with a small amount of formic acid to promote ionization.
Data Acquisition Workflow:
Caption: ESI-MS Data Acquisition and Analysis Workflow.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectral characterization of this compound necessitates a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's fragmentation. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently ascertain the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Starting materials for 2-(4-Bromobenzamido)ethyl 4-bromobenzoate synthesis
An In-depth Technical Guide on the Starting Materials for the Synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Introduction
This compound is a chemical compound characterized by the presence of two 4-bromophenyl moieties linked by an ethyl chain containing both an amide and an ester functional group.[1] The synthesis of such a molecule requires a strategic approach to selectively form these two distinct linkages. This guide provides a detailed examination of the retrosynthetic analysis, the selection of appropriate starting materials, and the step-by-step protocols for the synthesis of this target molecule, grounded in the principles of modern organic chemistry. The methodologies outlined are designed for researchers and scientists in the field of chemical synthesis and drug development, emphasizing causality, reproducibility, and safety.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis is the most effective method for logically deconstructing the target molecule to identify its simplest, commercially available precursors. The structure of this compound contains two key functional groups that can be disconnected: an ester and an amide.
The most logical disconnection point is the ester linkage (C-O bond), as this bond is readily formed by reacting an alcohol with an activated carboxylic acid derivative. This leads to two key fragments: the alcohol intermediate N-(2-hydroxyethyl)-4-bromobenzamide and the acylating agent 4-bromobenzoyl chloride .
Further deconstruction of the amide bond in N-(2-hydroxyethyl)-4-bromobenzamide reveals its precursors: 2-aminoethanol and another molecule of 4-bromobenzoyl chloride . Finally, the reactive acyl chloride is prepared from the more stable 4-bromobenzoic acid . This multi-step analysis identifies the fundamental starting materials for the entire synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Core Starting Materials and Reagents
The success of the synthesis hinges on the quality and proper handling of two primary starting materials and one key intermediate reagent derived from them.
-
4-Bromobenzoic Acid: This is a crystalline solid that serves as the source for both bromophenyl moieties in the final product. It is typically synthesized via the oxidation of p-bromotoluene.[2] Its carboxylic acid group must be "activated" to facilitate subsequent reactions.
-
2-Aminoethanol (Ethanolamine): This is a bifunctional molecule containing both a primary amine and a primary alcohol. This dual functionality is central to the entire synthetic strategy, allowing for the sequential formation of the amide and ester bonds. Its nucleophilic amine is significantly more reactive than its alcohol, enabling selective amidation in the first step.
-
4-Bromobenzoyl Chloride: This is the activated form of 4-bromobenzoic acid, prepared by reacting it with an agent like thionyl chloride (SOCl₂). As an acyl chloride, it is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with both amines and alcohols.[3]
Synthetic Workflow and Experimental Protocols
The forward synthesis is a three-step process that leverages the differential reactivity of the functional groups in 2-aminoethanol. The overall workflow is depicted below.
Caption: Forward synthesis workflow diagram.
Protocol 1: Synthesis of 4-Bromobenzoyl Chloride
Causality: The carboxylic acid of 4-bromobenzoic acid is not electrophilic enough to react directly with amines or alcohols. It is converted to the highly reactive acyl chloride using thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion according to Le Châtelier's principle.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl), add 4-bromobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-bromobenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide
Causality: This step is a nucleophilic acyl substitution (Schotten-Baumann reaction). The primary amine of 2-aminoethanol is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[3] A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the HCl gas generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[3]
Methodology:
-
Dissolve 2-aminoethanol (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
Causality: This final step is an esterification. The hydroxyl group of the intermediate, N-(2-hydroxyethyl)-4-bromobenzamide, acts as a nucleophile, attacking a second equivalent of 4-bromobenzoyl chloride. As in the previous step, a base is necessary to scavenge the HCl byproduct.
Methodology:
-
Dissolve the purified N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol.
-
Perform an aqueous workup identical to that described in Protocol 2 (washing with water, dilute acid, dilute base, and brine).
-
Dry the organic phase, remove the solvent, and purify the final product, this compound, by recrystallization to obtain a pure solid.
Quantitative Data Summary
The following table provides an example of the stoichiometry for this synthesis on a 10 mmol scale.
| Step | Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1 | 4-Bromobenzoic Acid | 201.02 | 20.0 | 1.0 | 4.02 g |
| Thionyl Chloride | 118.97 | 40.0 | 2.0 | 4.76 g (2.9 mL) | |
| 2 | 2-Aminoethanol | 61.08 | 10.0 | 1.0 | 0.61 g (0.60 mL) |
| 4-Bromobenzoyl Chloride | 219.47 | 10.0 | 1.0 | 2.20 g | |
| Triethylamine | 101.19 | 11.0 | 1.1 | 1.11 g (1.53 mL) | |
| 3 | N-(2-hydroxyethyl)-4-bromobenzamide | 244.09 | 10.0 | 1.0 | 2.44 g |
| 4-Bromobenzoyl Chloride | 219.47 | 10.0 | 1.0 | 2.20 g | |
| Triethylamine | 101.19 | 11.0 | 1.1 | 1.11 g (1.53 mL) |
Note: The amount of 4-bromobenzoic acid is for the total synthesis of 2 equivalents of 4-bromobenzoyl chloride.
References
- Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. BenchChem.
- This compound (CAS 951885-58-8). Santa Cruz Biotechnology.
- A kind of preparation method of 4- bromobenzoic acids.
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A Guide to the Retrosynthetic Analysis and Synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, a molecule featuring both an amide and an ester linkage. Designed for researchers, scientists, and professionals in drug development, this document delves into the logical disconnection of the target molecule to identify viable starting materials and outlines detailed, field-proven synthetic protocols. The narrative emphasizes the rationale behind strategic chemical decisions, ensuring scientific integrity and practical applicability.
Introduction to Retrosynthetic Analysis
Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the synthesis of complex molecules. It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections." These disconnections correspond to known and reliable chemical reactions performed in the reverse direction. This approach allows for the identification of multiple potential synthetic routes, from which the most efficient and practical pathway can be selected.
The target molecule, this compound, possesses two key functional groups that are prime candidates for disconnection: an ester and an amide bond. This allows for a strategic analysis leading to two plausible synthetic pathways.
Retrosynthetic Strategy for this compound
The structure of the target molecule suggests two primary disconnection points, leading to two distinct retrosynthetic routes. Both routes ultimately converge on the same simple, commercially available starting materials: 4-bromobenzoic acid and ethanolamine .
Route A: Initial Amide Disconnection
The first approach involves disconnecting the amide bond (C-N bond) as the initial step. This is a common and reliable disconnection, as amide bond formation is a well-established transformation in organic synthesis[1][2].
-
Disconnection 1 (Amide): The amide bond is retrosynthetically cleaved to yield 2-aminoethyl 4-bromobenzoate and an activated form of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride.
-
Disconnection 2 (Ester): The subsequent disconnection of the ester bond in 2-aminoethyl 4-bromobenzoate reveals ethanolamine and 4-bromobenzoic acid.
Caption: Retrosynthetic analysis of the target molecule via Route A.
Route B: Initial Ester Disconnection
The second plausible route begins with the disconnection of the ester bond (C-O). Esterification is also a fundamental and reversible reaction, making this a valid alternative strategy[3][4][5].
-
Disconnection 1 (Ester): The ester linkage is disconnected to give 2-(4-bromobenzamido)ethanol and 4-bromobenzoic acid.
-
Disconnection 2 (Amide): The remaining amide bond in 2-(4-bromobenzamido)ethanol is then disconnected to yield ethanolamine and 4-bromobenzoic acid.
Caption: Retrosynthetic analysis of the target molecule via Route B.
Both routes identify 4-bromobenzoic acid [6][7][8][9] and ethanolamine [10][11][12][13][14] as the fundamental building blocks. The choice between the forward synthesis pathways derived from these routes depends on factors such as chemoselectivity, potential side reactions, and ease of purification of the intermediates.
Proposed Forward Synthesis Pathways and Experimental Protocols
Based on the retrosynthetic analysis, we can now devise the forward synthesis plans. For each key transformation, a detailed, step-by-step protocol is provided.
Precursor Activation: Synthesis of 4-Bromobenzoyl Chloride
A common strategy for activating a carboxylic acid for both amidation and esterification is to convert it into an acyl chloride[1][15][16]. This highly reactive intermediate readily reacts with nucleophiles like amines and alcohols.
Protocol: Synthesis of 4-Bromobenzoyl Chloride [17][18]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromobenzoic acid (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2 equivalents) to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure.
-
Purification: The resulting crude 4-bromobenzoyl chloride can be purified by distillation under reduced pressure to yield a clear liquid or low-melting solid[17][18][19].
Caption: Workflow for the synthesis of 4-bromobenzoyl chloride.
Forward Synthesis: Route A
This route prioritizes the formation of the ester bond, followed by the amide bond. This approach can be advantageous as it avoids the potential for the free hydroxyl group of an amide-alcohol intermediate to interfere with subsequent reactions.
Step 1: Esterification of Ethanolamine
This step involves the reaction of ethanolamine with 4-bromobenzoyl chloride. The amine group of ethanolamine is more nucleophilic than the hydroxyl group and will preferentially react with the acyl chloride. To achieve selective O-acylation, a protection strategy for the amine would typically be required. However, for simplicity and to illustrate a direct approach, we will consider the direct reaction and subsequent purification challenges. A more controlled method would be a Fischer esterification.
Protocol: Fischer Esterification of Ethanolamine with 4-Bromobenzoic Acid [5][20][21]
-
Setup: In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) in a large excess of ethanolamine (which can also act as the solvent and a base). Alternatively, use a more inert solvent like toluene and a stoichiometric amount of ethanolamine.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-aminoethyl 4-bromobenzoate, would then be purified by column chromatography.
Step 2: Amidation to form the Final Product
The intermediate, 2-aminoethyl 4-bromobenzoate, is then reacted with a second equivalent of 4-bromobenzoyl chloride to form the final product.
Protocol: Schotten-Baumann Amidation [16][22]
-
Setup: Dissolve 2-aminoethyl 4-bromobenzoate (1 equivalent) in a suitable aprotic solvent like DCM or THF in a flask. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 equivalents), to act as an acid scavenger.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.
Forward Synthesis: Route B
This route forms the amide bond first, followed by the ester bond. This can be a more direct approach as the hydroxyl group of the intermediate is generally less reactive than the amine it is derived from, potentially leading to fewer side reactions in the subsequent esterification step.
Step 1: Amidation of Ethanolamine
This step selectively forms the amide bond by reacting ethanolamine with 4-bromobenzoyl chloride. Due to the higher nucleophilicity of the primary amine compared to the primary alcohol, this reaction is expected to be highly selective.
Protocol: Selective N-Acylation of Ethanolamine
-
Setup: Dissolve ethanolamine (1 equivalent) in a suitable solvent like DCM. Add a base such as triethylamine (1.1 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in DCM. The high reactivity of the acyl chloride with the amine should favor N-acylation over O-acylation.
-
Reaction: Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, 2-(4-bromobenzamido)ethanol, which can be purified by recrystallization.
Step 2: Esterification to form the Final Product
The final step involves the esterification of the hydroxyl group of 2-(4-bromobenzamido)ethanol with another equivalent of 4-bromobenzoic acid.
Protocol: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[22][23]
-
Setup: In a flask, dissolve 2-(4-bromobenzamido)ethanol (1 equivalent), 4-bromobenzoic acid (1.1 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent like DCM.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Stir the reaction at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the final product, this compound.
Comparison of Synthetic Routes and Data Summary
| Route | Step 1 | Step 2 | Advantages | Disadvantages |
| A | Esterification | Amidation | Avoids potential side reactions with a free hydroxyl group. | Selective O-acylation of ethanolamine can be challenging without protection. |
| B | Amidation | Esterification | Highly selective first step due to differential nucleophilicity. Milder conditions for the second step (Steglich). | The intermediate contains a free hydroxyl group. |
Table 1: Comparison of the two proposed synthetic routes.
Conclusion
The retrosynthetic analysis of this compound successfully identifies two viable synthetic pathways originating from the common starting materials of 4-bromobenzoic acid and ethanolamine. Route B, which involves initial amidation followed by esterification, is likely the more efficient and selective approach due to the significant difference in nucleophilicity between the amine and alcohol functional groups of ethanolamine, leading to a cleaner initial reaction. The subsequent Steglich esterification is a reliable method for the final coupling step. Both routes, however, are based on fundamental and well-documented organic transformations, providing a solid framework for the successful synthesis of the target molecule in a laboratory setting.
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Carl ROTH. (n.d.). Ethyl 4-bromobenzoate, 50 g. Retrieved from [Link]
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A Guide to the Strategic Application of Bromobenzoates in Modern Organic Synthesis
Introduction: The Strategic Value of Bromobenzoates
In the landscape of organic synthesis, certain building blocks distinguish themselves through a combination of stability, reactivity, and versatility. Bromobenzoates—aromatic esters bearing a bromine substituent on the phenyl ring—are exemplary members of this class. These compounds, such as methyl 4-bromobenzoate, serve as robust and highly adaptable intermediates in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1]
The synthetic utility of bromobenzoates stems from the orthogonal reactivity of their two primary functional groups. The carbon-bromine (C-Br) bond is a reliable handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.[1] Simultaneously, the ester moiety offers a site for classical transformations such as hydrolysis, reduction, or amidation. This dual functionality allows for a modular and strategic approach to molecular construction, where each part of the molecule can be addressed independently under distinct reaction conditions. Their stability and widespread commercial availability further cement their status as indispensable tools for the research scientist and the drug development professional.
This guide provides an in-depth exploration of the core reactions that define the role of bromobenzoates in modern synthesis. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles and the rationale behind experimental design, offering field-proven insights for practical application.
The Carbon-Bromine Bond: A Linchpin for Cross-Coupling
The C(sp²)-Br bond in bromobenzoates is the primary locus of their synthetic power. Its reactivity profile—more reactive than the corresponding chloride but more stable and cost-effective than the iodide—makes it an ideal electrophile for transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized organic synthesis, and bromobenzoates are premier substrates for these transformations. The fundamental catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, couples an organoboron reagent (like a boronic acid) with an organic halide.[3][4][5] This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[3]
Mechanistic Insight: The process begins with the oxidative addition of the bromobenzoate to a Pd(0) complex, forming a Pd(II) species.[2][6] This is often the rate-determining step.[2][7] A base then activates the boronic acid, facilitating the transmetalation step where the organic group from the boron reagent is transferred to the palladium center.[2][8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2][6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling of Various Bromobenzoates
| Entry | Bromobenzoate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 95 |
| 2 | Ethyl 3-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₃PO₄ | H₂O/MeOH | RT | 99[9] |
| 4 | Methyl 2-bromobenzoate | Naphthalene-1-boronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene | 110 | 88 |
Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate [9][10]
-
Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure methyl 4-phenylbenzoate.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for constructing complex carbon skeletons.[11] It is particularly useful for synthesizing styrenic compounds from bromobenzoates.
Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the bromobenzoate to Pd(0). The resulting Pd(II) complex then coordinates with the alkene.[7] This is followed by a syn-migratory insertion of the aryl group onto the alkene, forming a new C-C bond.[7] The final steps involve a syn-β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of H-Br (neutralized by the base) to regenerate the Pd(0) catalyst.[7][12] The regioselectivity of the insertion is governed by both steric and electronic factors.[13]
Diagram: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of Methyl 4-vinylbenzoate [14]
-
Setup: In a Schlenk tube, combine methyl 4-bromobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), and Pd(OAc)₂ (0.01 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add styrene (1.5 mmol) and a solvent mixture of DMF (3 mL) and water (3 mL) via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to afford the product.
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[15][16] This reaction is unique in its typical use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[16][17]
Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromobenzoate to Pd(0) occurs, similar to the Suzuki and Heck reactions. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to the palladium. Reductive elimination from the resulting diorganopalladium(II) complex yields the aryl alkyne product and regenerates the Pd(0) catalyst.[16]
Data Presentation: Sonogashira Coupling of Bromobenzoates
| Entry | Bromobenzoate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl 4-bromobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 94 |
| 2 | Ethyl 3-bromobenzoate | 1-Heptyne | Pd(OAc)₂/XPhos (1) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 91 |
| 3 | Methyl 4-bromobenzoate | Trimethylsilylacetylene | Pd(t-Bu₃P)₂ (1) | - | TBAF | THF | RT | 89 |
Experimental Protocol: Synthesis of Methyl 4-(phenylethynyl)benzoate [15]
-
Setup: A Schlenk flask is charged with methyl 4-bromobenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Anhydrous THF (10 mL) and triethylamine (3.0 mmol) are added, followed by phenylacetylene (1.1 mmol).
-
Reaction: The mixture is stirred at 65°C for 8 hours.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (30 mL) and washed with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography (Hexane/Ethyl Acetate) to give the desired aryl alkyne.
Organometallic Transformations
Beyond palladium catalysis, the C-Br bond of bromobenzoates is susceptible to classic organometallic transformations, enabling their use as precursors to nucleophilic aryl species.
The reaction of a bromobenzoate with magnesium metal in an anhydrous ether solvent can generate the corresponding Grignard reagent (an organomagnesium halide).[18] This transformation inverts the polarity of the aryl carbon, turning it from an electrophilic site into a potent nucleophile.
Causality and Challenges: The formation requires scrupulously anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[18] A key challenge when working with bromobenzoates is the chemoselectivity; the ester group is itself an electrophile that can react with the newly formed Grignard reagent. This can be mitigated by using low temperatures and sterically hindered esters (e.g., tert-butyl bromobenzoate), or by performing the reaction in the presence of a desired external electrophile to trap the Grignard reagent as it forms.[19]
Experimental Protocol: Formation and Trapping of a Grignard Reagent [20][21]
-
Setup: All glassware must be rigorously oven- or flame-dried. To a flask containing magnesium turnings (1.2 mmol) under argon, add a small crystal of iodine (as an initiator).
-
Initiation: Add a small portion (approx. 10%) of a solution of tert-butyl 4-bromobenzoate (1.0 mmol) in anhydrous THF (5 mL) to the magnesium. The reaction is initiated by gentle warming or sonication, indicated by the disappearance of the iodine color and bubble formation.[21]
-
Addition: Once initiated, add the remaining bromobenzoate solution dropwise at a rate that maintains a gentle reflux.
-
Trapping: After the addition is complete, cool the resulting gray, cloudy solution to 0°C. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 mmol) in THF.
-
Quench and Workup: After stirring for 1 hour, quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry, and purify by chromatography.
Lithium-halogen exchange is an exceptionally fast and efficient method for generating aryllithium species from aryl bromides.[22][23] The reaction typically involves treating the bromobenzoate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (-78°C or lower).[22]
Mechanistic Insight: The exchange is a reversible equilibrium process that favors the formation of the more stable organolithium species.[24] Since the negative charge is more stable on an sp²-hybridized carbon than an sp³-hybridized carbon, the equilibrium between an aryl bromide and an alkyllithium strongly favors the aryllithium and the alkyl bromide.[24] The reaction is believed to proceed through an "ate-complex" intermediate.[22] Its speed is a major advantage, as it can often be performed faster than competing side reactions, such as nucleophilic attack on the ester.[22]
Diagram: Lithium-Halogen Exchange Workflow
Caption: General workflow for lithium-halogen exchange.
The Benzoate Moiety: A Handle for Sequential Functionalization
The ester group of a bromobenzoate is not merely a passive spectator. Its reactivity provides a second dimension for synthetic planning, allowing for powerful, sequential functionalization strategies. Once the C-Br bond has been used to construct the core carbon skeleton, the ester can be transformed into a variety of other functional groups.
-
Hydrolysis: Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup readily converts the ester to the corresponding bromobenzoic acid .[25][26] This is a common step in pharmaceutical synthesis where a carboxylic acid is required for biological activity or for further coupling reactions (e.g., amide bond formation).
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a benzyl alcohol . This transformation provides access to a different class of intermediates and products.
-
Amidation: Direct reaction with amines, often facilitated by activating agents or through conversion to an acyl chloride, yields benzamides . This is a fundamental transformation in medicinal chemistry.
This orthogonality is a key tenet of modern synthetic strategy. For example, a Suzuki coupling can be performed to build a biphenyl system, followed by hydrolysis of the ester to yield a biphenyl carboxylic acid, a common motif in pharmaceuticals like Valsartan.[27][28][29]
Application in Complex Molecule Synthesis: The Case of Valsartan
The strategic importance of bromobenzoates is well illustrated in synthetic routes to Valsartan, an angiotensin II receptor antagonist used to treat hypertension.[29] Many syntheses of Valsartan or its key biphenyl intermediates rely on a Suzuki or Negishi coupling to form the central biphenyl core.[28][29]
A typical retrosynthetic analysis breaks Valsartan down into two key fragments. One fragment is derived from L-valine, and the other is a substituted biphenyl tetrazole. The biphenyl structure is commonly constructed by coupling a bromobenzoate derivative (or a related bromo-precursor) with an appropriate boronic acid or organozinc reagent.[29] For instance, a key step involves the coupling of a derivative like methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate with a metalated phenyltetrazole species.[29] This highlights the bromobenzoate framework's ability to carry complex functionality through demanding cross-coupling conditions, solidifying its role as a power tool in drug development.
Conclusion and Future Outlook
Bromobenzoates are far more than simple aromatic halides. Their dual reactivity, combining the versatility of the C-Br bond for modern cross-coupling with the classical transformations of the ester group, provides a robust platform for complex molecular design. The principles of chemoselectivity and orthogonality are expertly demonstrated through their application, enabling chemists to build intricate structures in a planned, step-wise fashion. As catalysis continues to evolve with new ligands, milder reaction conditions, and novel activation methods like photoredox catalysis, the strategic importance of reliable and versatile building blocks like bromobenzoates will only continue to grow. They will undoubtedly remain central to innovation in both academic research and industrial-scale synthesis for the foreseeable future.
References
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Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: lithium halogen exchange #1 revised Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
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Title: An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education - ACS Publications URL: [Link]
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Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: A short and efficient synthesis of valsartan via a Negishi reaction Source: ResearchGate URL: [Link]
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Title: The Mechanism of Lithium-Halogen Exchange Source: Macmillan Group, Princeton University URL: [Link]
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Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
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Title: Supramolecular palladium(II) complex in a mixture of water and methanol: an efficient catalyst for Suzuki–Miyaura coupling at room temperature in air Source: RSC Advances URL: [Link]
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Title: Mechanism of lithium-halogen exchange of primary alkyl iodide Source: Chemistry Stack Exchange URL: [Link]
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Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]
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Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: Molecules - MDPI URL: [Link]
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Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review Source: ResearchGate URL: [Link]
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Title: Cascade 3 – a) Synthesis of Valsartan Source: European Commission URL: [Link]
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Title: GRIGNARD REACTION – Synthesis of Benzoic Acid Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
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Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: UC Santa Barbara, Department of Chemistry and Biochemistry URL: [Link]
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Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: Molecules - MDPI URL: [Link]
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Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: Organometallics - ACS Publications URL: [Link]
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Title: The Lithium–Halogen Exchange Reaction in Process Chemistry Source: ResearchGate URL: [Link]
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Title: Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides Source: PubMed URL: [Link]
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Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: Molecules - MDPI URL: [Link]
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Title: The Intramolecular Heck Reaction Source: Macmillan Group, Princeton University URL: [Link]
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An In-Depth Technical Guide to the Formation Mechanism of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Abstract: This technical guide provides a comprehensive investigation into the formation mechanism of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, a molecule featuring both amide and ester functionalities. The synthesis of such difunctionalized molecules is pivotal in the fields of medicinal chemistry and materials science, where precise structural control dictates biological activity and material properties. This document proposes a sequential acylation mechanism, beginning with the more nucleophilic amine, followed by acylation of the hydroxyl group. We will dissect this hypothesis through a logical framework, outlining the causal basis for experimental design and presenting detailed protocols for mechanistic validation. The guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of selective acylation strategies.
Introduction: The Challenge of Selective Acylation
The target molecule, this compound[1], is synthesized from the bifunctional precursor, ethanolamine, and two equivalents of an acylating agent, 4-bromobenzoyl chloride. Ethanolamine possesses two distinct nucleophilic centers: a primary amine (-NH₂) and a primary alcohol (-OH). The central question in elucidating the formation mechanism is the sequence of acylation. Understanding this sequence is critical for optimizing reaction conditions, maximizing yield, and minimizing the formation of undesired byproducts, such as the di-acylated amine or unreacted intermediates.
The reaction is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions, which involve an acyl halide and a base to neutralize the HCl byproduct.[2][3][4] The base, typically an aqueous inorganic base or an organic amine like pyridine, plays a crucial role in driving the reaction to completion.[4][5][6]
Proposed Mechanistic Pathway: A Tale of Two Nucleophiles
In any competitive reaction, the kinetic product is formed from the pathway with the lowest activation energy, which is typically the reaction involving the strongest nucleophile. In the case of ethanolamine, the primary amine is inherently more nucleophilic than the primary alcohol. This is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation.
Therefore, we hypothesize a two-step sequential mechanism:
-
Step 1: N-Acylation (Amide Formation): The highly nucleophilic amine of ethanolamine preferentially attacks the electrophilic carbonyl carbon of the first molecule of 4-bromobenzoyl chloride. This is a rapid and exothermic reaction, forming the stable amide intermediate, N-(2-hydroxyethyl)-4-bromobenzamide .[][8][9]
-
Step 2: O-Acylation (Ester Formation): The hydroxyl group of the newly formed intermediate, being less nucleophilic, then attacks the second molecule of 4-bromobenzoyl chloride. This step forms the final product, This compound . This reaction is generally slower than the initial N-acylation.[5]
This proposed pathway is illustrated below.
Experimental Design for Mechanistic Validation
To validate the proposed mechanism, a series of logical, self-validating experiments must be conducted. The goal is not merely to synthesize the final product, but to prove the existence and intermediacy of N-(2-hydroxyethyl)-4-bromobenzamide.
Rationale for Experimental Approach
The core of our validation rests on two pillars:
-
Isolation and Characterization: Can we selectively perform the first step of the reaction, isolate the proposed intermediate, and confirm its structure?
-
Sequential Synthesis: Can we then take the isolated intermediate and react it in the second step to yield the final product?
A positive outcome in both experiments provides compelling evidence for the proposed pathway. This is further strengthened by kinetic analysis to demonstrate the differential reaction rates.
The overall experimental workflow is outlined below.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing the intermediate and final product. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide (Intermediate)
Rationale: This experiment uses a 1:1 stoichiometry to favor the formation of the mono-acylated intermediate, which is crucial for proving the first step of the proposed mechanism.
-
Materials:
-
Ethanolamine (1.0 eq)
-
4-Bromobenzoyl chloride (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve ethanolamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq).
-
Add a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure intermediate.
-
Characterize the product using NMR, IR, and Mass Spectrometry.
-
Protocol 4.2: Synthesis of this compound from Intermediate
Rationale: This protocol validates the second step of the mechanism by demonstrating that the isolated intermediate is a direct precursor to the final product.
-
Materials:
-
N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq, from Protocol 4.1)
-
4-Bromobenzoyl chloride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq, catalyst)[10]
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the intermediate (1.0 eq) and catalytic DMAP (0.1 eq) in anhydrous DCM under N₂.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq).
-
Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 4.1.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product and confirm its identity matches the target molecule.
-
Data Interpretation and Mechanistic Conclusion
Successful execution of the experimental plan will yield data that strongly supports the proposed mechanism. The expected analytical results are summarized below.
Table 1: Key Spectroscopic Data for Structural Elucidation
| Compound | ¹H NMR Key Signals (δ, ppm) | IR Key Peaks (cm⁻¹) | Mass Spec (m/z) |
| Ethanolamine | ~2.7 (t, -CH₂N), ~3.6 (t, -CH₂O), Broad singlet for -NH₂ and -OH | 3350-3200 (N-H, O-H stretch) | [M+H]⁺ = 62 |
| N-(2-hydroxyethyl)-4-bromobenzamide | ~3.5 (q, -CH₂N), ~3.8 (t, -CH₂O), ~7.6-7.8 (d, Ar-H), Broad singlet for -OH, Broad triplet for -NH | 3300 (O-H), 3280 (N-H), 1640 (Amide I, C=O) | [M+H]⁺ = 246/248 |
| This compound | ~3.8 (q, -CH₂N), ~4.5 (t, -CH₂O), ~7.6-8.0 (multiplet, Ar-H), Broad triplet for -NH | 3320 (N-H), 1720 (Ester C=O), 1645 (Amide I, C=O) | [M+H]⁺ = 428/430/432 |
Note: Isotopic patterns for bromine (⁷⁹Br/⁸¹Br) will be observed in the mass spectra.
Conclusion
The successful isolation of N-(2-hydroxyethyl)-4-bromobenzamide from a 1:1 reaction (Protocol 4.1) and its subsequent conversion to the final product (Protocol 4.2) provides definitive evidence for the sequential N-acylation followed by O-acylation mechanism. Kinetic studies would further confirm that the rate of amide formation is significantly faster than that of ester formation. This mechanistic clarity allows for the rational design of synthetic procedures, enabling chemists to control selectivity in molecules with multiple competing nucleophilic sites, a common challenge in the synthesis of complex pharmaceutical agents.
References
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Retrieved from [Link]
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IJATES. (2015). KINETIC STUDY OF ACYLATION REACTION USING ION EXCHANGE RESIN. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (1970). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Retrieved from [Link]
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Green Chemistry. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]
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Organic Process Research & Development. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]
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RSC Publishing. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]
-
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-
Arkat USA. (2004). N-Acylation in combinatorial chemistry. Retrieved from [Link]
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Methodological & Application
Synthesis of N-(2-hydroxyethyl)benzamides: A Detailed Protocol for Researchers
Introduction
N-(2-hydroxyethyl)benzamides are a class of organic compounds characterized by a benzoyl group attached to the nitrogen of 2-aminoethanol. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of both a hydrophobic aromatic ring and a hydrophilic hydroxyethyl chain imparts amphiphilic properties, making these compounds valuable as intermediates in the synthesis of pharmaceuticals, as building blocks for polymers, and as probes in biochemical studies. This application note provides a comprehensive guide to the synthesis of N-(2-hydroxyethyl)benzamides, detailing two robust and widely applicable protocols. We will delve into the mechanistic underpinnings of these methods, offering insights into the rationale behind experimental choices to empower researchers to adapt and optimize these procedures for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of N-(2-hydroxyethyl)benzamides is primarily achieved through two distinct and reliable pathways:
-
Acylation of 2-Aminoethanol with Benzoyl Chloride: This classic method, often performed under Schotten-Baumann conditions, is a high-yielding and rapid approach.[1][2] It involves the reaction of a nucleophilic amine with a highly reactive acyl chloride.
-
Amidation of Benzoic Acid with 2-Aminoethanol: This strategy relies on the direct coupling of a carboxylic acid and an amine, facilitated by a coupling agent such as a carbodiimide.[3][4] This method is advantageous when the corresponding acyl chloride is unstable or not commercially available.
The choice between these methods often depends on the availability and stability of the starting materials, desired reaction conditions, and the scale of the synthesis. The following sections will provide detailed protocols for each approach, along with a discussion of their respective mechanisms and practical considerations.
Protocol 1: Synthesis via Acylation of 2-Aminoethanol
This protocol details the synthesis of N-(2-hydroxyethyl)benzamide from 2-aminoethanol and benzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of 2-aminoethanol with benzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the protonated amide. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7][8]
Caption: Mechanism of N-(2-hydroxyethyl)benzamide synthesis via nucleophilic acyl substitution.
Experimental Protocol
Materials:
-
2-Aminoethanol
-
Benzoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-aminoethanol (1.09 g, 17.8 mmol) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzoyl chloride (520 mg, 3.60 mmol) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir for 10 minutes at 0 °C.
-
Quench the reaction by adding 1 M HCl.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization to yield N-(2-hydroxyethyl)benzamide as a white crystalline solid.
Data Summary
| Parameter | Value | Reference |
| Yield | 97% | [8] |
| Purity | High | [8] |
| Reaction Time | ~10 minutes | [8] |
| Temperature | 0 °C | [8] |
Protocol 2: Synthesis via Amidation of Benzoic Acid
This protocol describes the synthesis of N-(2-hydroxyethyl)benzamide from benzoic acid and 2-aminoethanol using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]
Reaction Mechanism: Carbodiimide-Mediated Coupling
The direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable and unreactive carboxylate-ammonium salt. Carbodiimides like EDC are used to activate the carboxylic acid.[9] The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4][10] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a soluble urea byproduct.[11]
Caption: Mechanism of carbodiimide-mediated synthesis of N-(2-hydroxyethyl)benzamide.
Experimental Protocol
Materials:
-
Benzoic acid
-
2-Aminoethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in anhydrous DCM or DMF.
-
Add EDC (1.1-1.5 equivalents) and HOBt (1.0 equivalent, if used) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add 2-aminoethanol (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Summary
| Parameter | Value | Reference |
| Yield | 70-90% | [3] |
| Purity | Good to High | [12] |
| Reaction Time | 12-24 hours | [12] |
| Temperature | Room Temperature | [3] |
Purification and Characterization
Purification
Recrystallization is a highly effective method for purifying solid N-(2-hydroxyethyl)benzamides. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If the solution is colored, activated charcoal can be added and the solution briefly boiled.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal).
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized N-(2-hydroxyethyl)benzamide should be confirmed by standard analytical techniques.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the range of δ 7.3-7.8 ppm.
-
-NH- Proton: A broad singlet, typically around δ 7.1 ppm.
-
-CH₂-N- Proton: A multiplet around δ 3.5 ppm.
-
-CH₂-O- Proton: A triplet around δ 3.7 ppm.
-
-OH Proton: A singlet around δ 3.4 ppm.
(Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.)
IR Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A medium intensity band around 3300-3500 cm⁻¹.[13]
-
C=O Stretch (Amide I): A strong, sharp band around 1630-1680 cm⁻¹.[14]
-
N-H Bend (Amide II): A medium to strong band around 1515-1570 cm⁻¹.[14]
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ). Common fragmentation patterns include the loss of the hydroxyethyl group or the benzoyl group.[15]
Conclusion
This application note has provided two detailed and reliable protocols for the synthesis of N-(2-hydroxyethyl)benzamides. The choice between the acylation of 2-aminoethanol and the carbodiimide-mediated amidation of benzoic acid will depend on the specific requirements of the researcher. By understanding the underlying mechanisms and following the detailed procedures, scientists can confidently synthesize these valuable compounds for their research endeavors. The provided guidelines for purification and characterization will ensure the isolation of high-purity material suitable for a wide range of applications.
References
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
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Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available at: [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
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Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]
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Wikipedia. Carbodiimide. Available at: [Link]
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-
LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Available at: [Link]
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The Royal Society of Chemistry. Contents. Available at: [Link]
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-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]
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Pearson+. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep. Available at: [Link]
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Aapptec Peptides. Coupling Reagents. Available at: [Link]
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-
Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Available at: [Link]
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University of Colorado Boulder. IR Chart. Available at: [Link]
-
Michigan State University. IR Absorption Table. Available at: [Link]
-
Chad's Prep. 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Available at: [Link]
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BYJU'S. Nucleophilic Acyl Substitution. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Available at: [Link]
-
Fiveable. Nucleophilic Acyl Substitution Reactions | Organic Chemistry Class Notes. Available at: [Link]
-
ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]
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Application Notes and Protocols: 2-(4-Bromobenzamido)ethyl 4-bromobenzoate as a Versatile Scaffold for Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate in medicinal chemistry. While this specific molecule is not extensively documented in current literature, its constituent functional groups—two bromophenyl moieties, an amide linker, and a cleavable ester—present a compelling foundation for rational drug design. We present a plausible synthetic pathway, detailed protocols for preliminary biological evaluation, and a strategic framework for its use as both a potential prodrug and a lead scaffold for covalent inhibitor development.
Introduction and Rationale
This compound (CAS 951885-58-8) is a unique chemical entity possessing several features of high interest in modern medicinal chemistry.[1] The molecule can be conceptually divided into three key regions:
-
Two 4-Bromophenyl Groups: The presence of bromine is a strategic choice in drug design. Bromine atoms can enhance lipophilicity, modulate metabolic stability, and participate in halogen bonding—a specific, non-covalent interaction that can improve ligand-target affinity.[2] Furthermore, brominated compounds derived from natural sources have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[3][4]
-
Central Amide Linkage: The amide bond is a cornerstone of peptide and protein structure, providing rigidity and defined hydrogen bonding capabilities (one donor, one acceptor). While metabolically stable, it can be replaced by bioisosteres to fine-tune physicochemical properties.[5]
-
Labile Ester Functionality: The ethyl benzoate ester is a classic motif for prodrug design.[6] It is susceptible to hydrolysis by ubiquitous esterase enzymes in the body, potentially releasing two distinct molecular fragments. This dual-release mechanism forms the basis of our primary hypothesis for its application.
This guide will explore two primary, hypothetical therapeutic strategies for this scaffold:
-
A Prodrug Strategy: The molecule serves as a carrier, undergoing in-vivo cleavage to release two potentially bioactive fragments: 4-bromobenzoic acid and N-(2-aminoethyl)-4-bromobenzamide.
-
An Intact Drug/Covalent Inhibitor Strategy: The molecule itself is the pharmacologically active agent, with the ester group potentially acting as a reactive handle for covalent modification of a biological target.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 951885-58-8 | [1] |
| Molecular Formula | C₁₆H₁₃Br₂NO₃ | [1] |
| Molecular Weight | 427.1 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in DMSO, DMF, Methanol |
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available materials. The workflow involves an initial amidation followed by an esterification.
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Application Note & Protocols: Evaluating 2-(4-Bromobenzamido)ethyl 4-bromobenzoate as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the investigation of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, a compound with structural motifs suggesting potential as an enzyme inhibitor. Due to the limited publicly available data on its biological activity, this guide is structured as a strategic workflow. It details the necessary protocols from initial screening and potency determination to in-depth mechanistic studies and biophysical validation, enabling researchers to systematically evaluate its inhibitory potential and characterize its mechanism of action.
Introduction: Rationale for Investigation
This compound (CAS 951885-58-8) is a small molecule featuring two bromophenyl groups linked by a flexible ethyl-amide-ester chain[1]. Its chemical structure presents several features that merit investigation for enzyme inhibition:
-
Electrophilic Moieties: The bromine atoms on the phenyl rings can act as electrophilic centers, potentially forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, serine, histidine) within an enzyme's active or allosteric site.[2][3] Covalent inhibition can lead to high potency and prolonged duration of action, which are desirable traits in drug candidates.[3][4][5]
-
Hydrogen Bonding Capabilities: The amide and ester groups can participate in hydrogen bonding, contributing to non-covalent binding affinity within an enzyme pocket.
-
Structural Rigidity and Flexibility: The combination of rigid phenyl rings and a flexible linker allows the molecule to adopt various conformations, potentially fitting into diverse enzyme binding sites.
Given these characteristics, a structured investigation is warranted to identify potential enzyme targets and characterize the compound's inhibitory profile. This guide provides the experimental framework for such an investigation.
Part 1: Experimental Workflow for Inhibitor Characterization
The systematic evaluation of a potential enzyme inhibitor follows a logical progression from broad screening to detailed mechanistic analysis. This workflow ensures that resources are directed efficiently toward the most promising interactions.
Figure 1: A comprehensive workflow for the evaluation of a novel enzyme inhibitor, from initial hit discovery to detailed mechanistic and biophysical characterization.
Part 2: Initial Screening and IC50 Determination
The first step is to identify if this compound has activity against any enzyme of interest. A broad screening panel followed by a potency assay is the standard approach.
Protocol 2.1: General Enzyme Inhibition Screening Assay (Spectrophotometric)
This protocol provides a general framework for an initial single-point screen to identify potential "hits."[6][7]
Objective: To rapidly assess the inhibitory effect of the compound against a panel of selected enzymes at a fixed concentration.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound ("Test Compound")
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Prepare a working solution of the enzyme in Assay Buffer at 2X the final desired concentration.
-
Prepare a working solution of the substrate in Assay Buffer at 2X the final desired concentration (typically at or near its Michaelis constant, Kₘ).[6]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 2 µL of 10 mM Test Compound stock to 98 µL of Assay Buffer to make an intermediate dilution. Then, add 50 µL of this solution to the well, followed by 50 µL of the 2X enzyme solution. This results in a final test concentration of 10 µM with 1% DMSO.
-
Control Wells (100% Activity): Add 50 µL of Assay Buffer containing 1% DMSO (vehicle control) and 50 µL of the 2X enzyme solution.[8]
-
Blank Wells (0% Activity): Add 100 µL of Assay Buffer containing 1% DMSO.
-
-
Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add 100 µL of the 2X substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate is determined from the initial linear portion of the progress curve.[9]
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well.
-
Calculate the Percent Inhibition using the formula: % Inhibition = (1 - (Rate_Test / Rate_Control)) * 100
-
A "hit" is typically defined as a compound causing >50% inhibition in this initial screen.
-
Protocol 2.2: IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Procedure:
-
Follow the setup in Protocol 2.1, but instead of a single concentration, prepare a serial dilution of the Test Compound. A common range is from 100 µM down to 1 nM.
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| Target Enzyme | e.g., Chymotrypsin | - |
| Screening Conc. | Concentration for initial hit identification | 10 µM |
| % Inhibition | Inhibition at screening concentration | 85% (Hypothetical Hit) |
| IC₅₀ | Half-maximal inhibitory concentration | 1.2 µM (Hypothetical) |
Table 1: Hypothetical screening and potency data for the test compound.
Part 3: Elucidation of the Mechanism of Inhibition (MOI)
Once an IC₅₀ value is established, the next critical step is to understand how the compound inhibits the enzyme. This is achieved through kinetic studies.[10][11]
Protocol 3.1: Enzyme Kinetic Studies for MOI
Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed by measuring reaction rates at varying substrate and inhibitor concentrations.[9]
Procedure:
-
Experimental Design: Set up a matrix of reactions. You will need at least three fixed concentrations of the Test Compound (e.g., 0, 1x IC₅₀, and 2x IC₅₀) and a range of substrate concentrations for each inhibitor concentration (e.g., from 0.2x Kₘ to 10x Kₘ).
-
Assay Execution: Perform the enzyme activity assay as described in Protocol 2.1 for each condition in the matrix.
-
Data Collection: Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot the reciprocal of the velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This is the Lineweaver-Burk or double-reciprocal plot.[12][13][14]
-
The plot linearizes the Michaelis-Menten equation, allowing for easier visualization of the effects on Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).[10][12]
-
Analyze the pattern of the lines to determine the mechanism of inhibition.[15]
-
Figure 2: Decision diagram for determining the mode of enzyme inhibition based on Lineweaver-Burk plot analysis.
The inhibitor constant, Kᵢ, which represents the dissociation constant of the inhibitor, can be calculated from these kinetic studies and provides a true measure of inhibitor potency.[16][17]
Part 4: Investigating Potential Covalent Inhibition
The presence of bromo-benzoyl groups suggests the possibility of covalent inhibition.[2] This mechanism involves the formation of a stable, covalent bond between the inhibitor and the enzyme, often leading to irreversible inactivation.[18]
Protocol 4.1: Irreversibility Assay by Rapid Dilution
Objective: To determine if the inhibition is reversible or irreversible.
Procedure:
-
Incubation: Incubate the target enzyme with a high concentration of the Test Compound (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes) to allow for potential covalent bond formation. A control sample with the enzyme and vehicle (DMSO) is run in parallel.
-
Dilution: Rapidly dilute both the inhibitor-treated sample and the control sample 100-fold or more into the assay buffer. This dilution dramatically lowers the concentration of the free, unbound inhibitor.
-
Activity Measurement: Immediately after dilution, add substrate and measure the enzyme activity.
-
Interpretation:
-
Reversible Inhibition: If inhibition is reversible, the inhibitor will dissociate from the enzyme upon dilution, and enzyme activity will be restored to a level comparable to the diluted control.[4]
-
Irreversible/Covalent Inhibition: If a covalent bond has formed, the inhibitor will not dissociate, and enzyme activity will remain low despite the dilution.[5][18]
-
For confirmed covalent inhibitors, further kinetic studies are required to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inactivation constant (Kᵢ), which together describe the efficiency of the inactivation process (kᵢₙₐ꜀ₜ/Kᵢ).[3][5]
Part 5: Biophysical Validation of Direct Binding
Enzyme kinetic assays measure the effect of a compound on activity, but they do not directly prove a physical interaction. Biophysical techniques are essential to confirm direct binding and to characterize the thermodynamics of the interaction.[19][20][21]
Recommended Techniques:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event.[21][22] It is the gold standard for thermodynamic characterization, providing direct measurement of the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[]
-
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique that measures binding kinetics.[22][24] It provides the association rate (kₐ) and dissociation rate (kₔ), from which the binding affinity (Kₔ) can be calculated.
-
Microscale Thermophoresis (MST): MST measures the movement of fluorescently labeled molecules through a microscopic temperature gradient, which changes upon ligand binding.[21][] It is a powerful technique that requires very small sample quantities.
| Technique | Key Parameters Measured | Primary Application |
| Isothermal Titration Calorimetry (ITC) | Kₔ, ΔH, ΔS, Stoichiometry (n) | Thermodynamic characterization |
| Surface Plasmon Resonance (SPR) | Kₔ, kₐ (on-rate), kₔ (off-rate) | Kinetic analysis of binding |
| Microscale Thermophoresis (MST) | Kₔ | Determination of binding affinity |
Table 2: Comparison of key biophysical methods for validating protein-ligand interactions.
Conclusion
This application note outlines a rigorous, multi-step strategy for evaluating the potential of this compound as an enzyme inhibitor. By following this workflow—from initial screening and IC₅₀ determination to detailed kinetic analysis and biophysical validation—researchers can generate a comprehensive profile of the compound's activity. This systematic approach is crucial for validating its potential as a biochemical tool or as a starting point for therapeutic development.
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In Vitro Assays for Novel Benzamide Derivatives: A Detailed Application and Protocol Guide
Introduction: The Versatility of the Benzamide Scaffold in Drug Discovery
The benzamide scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1] This structural motif is a key pharmacophore in drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2][3] The therapeutic potential of benzamide derivatives stems from their ability to interact with a variety of biological targets, such as enzymes and receptors, thereby modulating critical cellular pathways.[4][5]
This technical guide provides an in-depth exploration of essential in vitro assays for the characterization of novel benzamide derivatives. As a senior application scientist, the following sections are designed to provide not just protocols, but a deeper understanding of the experimental rationale, ensuring that researchers, scientists, and drug development professionals can generate robust and reproducible data.
Chapter 1: Foundational Cellular Assays
Prior to investigating specific molecular targets, it is crucial to first assess the general effect of novel benzamide derivatives on cell health. These foundational assays provide a broad overview of a compound's cytotoxic and cytostatic potential.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in early-stage drug discovery to determine a compound's dose-dependent effect on cell survival and proliferation.[6] The most common methods rely on measuring the metabolic activity of viable cells.[7]
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure cell viability based on the metabolic activity of living cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt to a colored formazan product.[8] The intensity of the color is directly proportional to the number of viable cells. The primary difference between the two assays is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT formazan product is water-soluble, simplifying the protocol.[7][8]
Protocol 1: MTT Cell Viability Assay [2][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO), ensuring the final concentration does not exceed a non-toxic level (typically <0.1%).[9]
-
Incubation: Incubate the plate for a period of 48 to 96 hours, depending on the cell line and experimental design.[9]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals, resulting in a purple solution.[9]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7]
Protocol 2: XTT Cell Viability Assay [7]
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[7]
Data Presentation: IC50 Values of Benzamide Derivatives
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes representative IC50 values for various benzamide derivatives against different cancer cell lines.
| Compound/Cell Line | Assay | IC50 (µM) | Reference |
| Bengamide Analogue (Ben I) / MCF7 | Antiproliferative | ~10 | [2] |
| Bengamide Analogue (Ben I) / T84 | Antiproliferative | ~5 | [2] |
| N-(phenylcarbamoyl)benzamide / HeLa | MTT Assay | 800 | [2] |
| Nimesulide Derivative (5c) / MCF-7 | Not Specified | 0.33 | [9] |
| Nimesulide Derivative (5c) / A549 | Not Specified | 0.51 | [9] |
| Dimethoxy Benzamide / MDA-MB-468 | Not Specified | 0.00389 | [9] |
| Dimethoxy Benzamide / DU145 | Not Specified | 0.002298 | [9] |
Apoptosis Assays: Caspase Activity
A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[11]
The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12][13] The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is cleaved by active caspase-3/7.[12][13] This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity present.[12][13]
Protocol 3: Caspase-Glo® 3/7 Assay [12]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Procedure:
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of a 96-well plate containing cells in culture.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Cell Cycle Analysis
Benzamide derivatives can exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution.[14]
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By staining cells with PI and analyzing them with a flow cytometer, one can distinguish between the major phases of the cell cycle (G0/G1, S, and G2/M) based on the fluorescence intensity, which is proportional to the DNA content.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining [15]
-
Cell Harvest and Fixation:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the pelleted cells in ice-cold 70% ethanol while vortexing to prevent clumping.[15]
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[15] The RNase is crucial to eliminate staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
Chapter 2: Target-Specific Enzymatic Assays
Many benzamide derivatives exert their therapeutic effects by inhibiting specific enzymes that are critical for disease progression.
Histone Deacetylase (HDAC) Inhibition Assays
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[16] Aberrant HDAC activity is implicated in various diseases, including cancer, making them an attractive therapeutic target.[16][17] Certain benzamide derivatives have been identified as potent HDAC inhibitors.[4][18]
This assay measures HDAC activity using a fluorogenic substrate. The substrate, typically a peptide containing an acetylated lysine residue, is deacetylated by HDACs. A developer solution is then added, which processes the deacetylated substrate to release a fluorophore. The resulting fluorescence is directly proportional to the HDAC activity.[19]
Protocol 5: Fluorometric HDAC Activity Assay [19][20]
-
Reagent Preparation: Prepare the HDAC assay buffer, fluorogenic substrate, and developer solution as per the manufacturer's instructions.
-
Assay Reaction:
-
In a 96-well plate, add the HDAC assay buffer.
-
Add the benzamide derivative (inhibitor) at various concentrations to the appropriate wells.
-
Add the HDAC enzyme (either a purified recombinant enzyme or a cell lysate containing HDAC activity).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the signal by adding the developer solution.
-
Fluorescence Measurement: Incubate for a short period at room temperature and then measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[19]
Data Presentation: HDAC Inhibitor Potency
The potency of HDAC inhibitors is often compared using their IC50 values against specific HDAC isoforms.
| Compound | Target HDAC | IC50 (nM) |
| Panobinostat (LBH589) | Broad-spectrum | 5 |
| Entinostat (MS-275) | HDAC1 | 510 |
| Entinostat (MS-275) | HDAC3 | 1700 |
| Ricolinostat (ACY-1215) | HDAC6 | 5 |
| PCI-34051 | HDAC8 | 10 |
| Data compiled from Selleck Chemicals product information.[21] |
Poly (ADP-ribose) Polymerase (PARP) Inhibition Assays
PARP is a family of enzymes involved in DNA repair and programmed cell death.[22] Inhibition of PARP is a clinically validated strategy for treating certain types of cancer, particularly those with deficiencies in other DNA repair pathways.[3]
This assay measures the activity of PARP1 by quantifying the consumption of its substrate, NAD+. In the presence of DNA damage, PARP1 cleaves NAD+ to form poly (ADP-ribose) chains, releasing nicotinamide. The remaining NAD+ is then enzymatically converted to a fluorescent product. The fluorescence intensity is inversely proportional to the PARP1 activity.[23]
Protocol 6: Fluorometric PARP Activity Assay [23]
-
Reaction Setup: In a 96-well plate, combine the PARP assay buffer, activated DNA, and the benzamide derivative (inhibitor).
-
Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
NAD+ Detection: Add the NAD+ detection reagent, which contains an enzyme that converts NAD+ to a fluorescent product.
-
Fluorescence Measurement: Incubate for a short period and then measure the fluorescence with a microplate reader at the appropriate excitation and emission wavelengths.
Chapter 3: Assays for Other Important Targets
Tubulin Polymerization Assays
Microtubules are dynamic polymers of tubulin that are essential for cell division, making them a key target for anticancer drugs.[24] Some benzamide derivatives can interfere with tubulin polymerization.
This assay monitors the assembly of purified tubulin into microtubules in real-time. A fluorescent reporter that preferentially binds to polymerized microtubules is included in the reaction. As tubulin polymerizes, the fluorescence intensity increases.[24][25] The polymerization process is typically initiated by raising the temperature to 37°C in the presence of GTP.[24]
Protocol 7: Fluorescence-Based Tubulin Polymerization Assay [24][26]
-
Reagent Preparation: Prepare the tubulin reaction mix on ice, containing purified tubulin, a general tubulin buffer, GTP, glycerol, and the fluorescent reporter.[24][26]
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add the benzamide derivative (test compound), positive controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), and a vehicle control to the appropriate wells.
-
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals over time.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.
Conclusion
The in vitro assays detailed in this guide represent a robust toolkit for the initial characterization of novel benzamide derivatives. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and specific molecular targets, researchers can build a comprehensive profile of a compound's biological activity. This foundational knowledge is indispensable for guiding further preclinical development and ultimately, for translating promising compounds into novel therapeutics.
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Application Note: A Comprehensive Guide to the Analytical Method Development for 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical methods for the characterization and quantification of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS No. 951885-58-8), a dibrominated aromatic compound with potential applications in pharmaceutical and materials science. Recognizing the absence of established analytical protocols for this specific molecule, this application note synthesizes foundational analytical principles with established methodologies for related chemical structures, including amides and esters. The protocols detailed herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of regulatory bodies, drawing upon the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10] This document serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for chromatographic, spectroscopic, and thermal analysis techniques.
Introduction: The Analytical Imperative for a Novel Compound
This compound is a molecule of interest due to its unique structural features, incorporating two brominated aromatic rings, an amide linkage, and an ester functional group. Its molecular formula is C₁₆H₁₃Br₂NO₃, with a molecular weight of 427.1 g/mol .[11] The presence of these functionalities suggests a range of potential chemical and biological activities, making it a candidate for further investigation in drug discovery and materials science.
The development of robust and reliable analytical methods is a cornerstone of this investigation, enabling the accurate determination of identity, purity, and stability, which are critical quality attributes. This guide provides a systematic approach to developing these methods, ensuring they are fit for their intended purpose.[4]
Foundational Analytical Strategy
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The strategy outlined below integrates orthogonal techniques to provide a complete analytical profile of the molecule.
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Application Notes and Protocols for 2-(4-Bromobenzamido)ethyl 4-bromobenzoate in Materials Science
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate in the field of materials science. As a bifunctional aromatic compound, it presents significant opportunities as a monomer for advanced polymer synthesis, a precursor for functional materials, and a potential flame-retardant additive. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, providing researchers with a solid foundation for exploring this versatile molecule.
Introduction: A Multifunctional Building Block
This compound is an organic molecule characterized by two terminal brominated phenyl rings, linked by a flexible ethyl spacer containing both an amide and an ester group. This unique combination of features makes it a compelling candidate for various applications in materials science.
-
Bifunctionality for Polymerization: The two bromine atoms serve as reactive sites for a variety of cross-coupling reactions, enabling its use as an A-B type monomer in step-growth polymerization.[1][2][3] This allows for the synthesis of novel polyesters, polyamides, and other advanced polymers.
-
Structural Rigidity and Flexibility: The rigid aromatic rings contribute to thermal stability and potentially desirable optoelectronic properties, while the ethyl linker provides a degree of flexibility.
-
Hydrogen Bonding Capability: The presence of an amide linkage introduces the potential for hydrogen bonding, which can significantly influence the mechanical and thermal properties of resulting materials.[4][5][6]
-
Flame Retardancy: Aromatic bromine compounds are well-established as effective flame retardants, a property that may be imparted to materials incorporating this molecule.[7][8]
This guide will detail a proposed synthetic route for this compound and explore its potential applications with detailed experimental protocols.
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties and predicted spectroscopic characteristics based on its constituent functional groups.
| Property | Value | Source |
| CAS Number | 951885-58-8 | [9] |
| Molecular Formula | C₁₆H₁₃Br₂NO₃ | [9] |
| Molecular Weight | 427.1 g/mol | [9] |
| Predicted ¹H NMR | Aromatic protons (7.5-8.0 ppm), -CH₂- protons (3.5-4.5 ppm), N-H proton (variable) | Predicted |
| Predicted ¹³C NMR | Carbonyl carbons (165-175 ppm), Aromatic carbons (120-140 ppm), -CH₂- carbons (40-70 ppm) | Predicted |
| Predicted IR Spectrum | N-H stretch (~3300 cm⁻¹), C=O stretch (ester, ~1720 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), C-Br stretch (500-600 cm⁻¹) | Predicted |
Synthesis and Characterization
Proposed Synthesis of this compound
The synthesis of the title compound can be approached via a two-step process involving the acylation of ethanolamine followed by esterification. This method is proposed based on standard and reliable organic synthesis reactions.[10][11]
Reaction Scheme:
-
Amide Formation: 4-Bromobenzoyl chloride reacts with ethanolamine to form N-(2-hydroxyethyl)-4-bromobenzamide.
-
Esterification: The resulting alcohol is then esterified with a second equivalent of 4-bromobenzoyl chloride to yield the final product.
Detailed Synthesis Protocol
Materials:
-
Ethanolamine
-
4-Bromobenzoyl chloride
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide a. In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred ethanolamine solution. The addition should be dropwise to control the exothermic reaction. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate product. Purification can be achieved by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound a. Dissolve the purified N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a flask under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction by TLC. f. Work up the reaction as described in Step 1f. g. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield white to off-white crystals of this compound.
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Analyze a sample (as a KBr pellet or thin film) to identify characteristic functional group vibrations (amide N-H, ester and amide C=O).
-
Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI or GC-MS) to determine the molecular weight and confirm the isotopic pattern characteristic of a dibrominated compound.[8]
Application Notes in Materials Science
Application I: Monomer for Step-Growth Polymerization
The bifunctional nature of this compound makes it an ideal candidate for synthesizing novel aromatic polymers via step-growth polymerization, particularly through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling.[12]
Principle: By reacting with a co-monomer containing two reactive groups (e.g., a diboronic acid for Suzuki coupling), a polymer chain can be constructed. The properties of the resulting polymer will be influenced by the rigid aromatic backbone and the flexible linker of the title compound, as well as the structure of the co-monomer.
Hypothetical Polymerization Protocol (Suzuki Coupling):
-
Monomer Preparation: Ensure both this compound (Monomer A) and a suitable aromatic diboronic acid or ester co-monomer (Monomer B) are pure and dry.
-
Reaction Setup: In a Schlenk flask, combine Monomer A (1.0 eq), Monomer B (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water.
-
Polymerization: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80-110 °C for 24-48 hours.
-
Work-up: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify further by washing with appropriate solvents to remove residual catalyst and unreacted monomers.
-
Characterization: Analyze the polymer's molecular weight (by Gel Permeation Chromatography), thermal properties (by TGA/DSC), and structure (by NMR).
Polymerization Concept Diagram
Caption: A-B type step-growth polymerization concept.
Application II: Flame Retardant Additive
Organobromine compounds are effective flame retardants because they can interrupt the radical chain reactions of combustion in the gas phase.[7][8] The high bromine content and thermal stability of this compound suggest its potential as a flame-retardant additive for various polymer systems.
Protocol for Incorporation and Testing:
-
Blending: Melt-blend the title compound (e.g., 5-20% by weight) with a host polymer (e.g., polypropylene, polyethylene terephthalate) using a twin-screw extruder.
-
Sample Preparation: Mold the resulting blend into standardized test bars using an injection molding machine.
-
Flammability Testing: Evaluate the flame retardancy of the samples using standard tests such as UL-94 (Vertical Burn Test) or Limiting Oxygen Index (LOI).
-
Analysis: Compare the results with a control sample of the pure host polymer to quantify the improvement in flame retardancy.
Application III: Precursor for Functional Materials
The C-Br bonds can serve as synthetic handles for post-polymerization modification or for the synthesis of small-molecule functional materials.[12][13] By replacing the bromine atoms with other functional groups, materials with tailored electronic, optical, or sensing properties can be developed.
General Protocol for Functionalization (Example: Buchwald-Hartwig Amination):
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (2.2 eq), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and a suitable phosphine ligand), and a strong base (e.g., NaOtBu) in a dry, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting di-functionalized product using column chromatography.
Conclusion
This compound is a molecule with significant, albeit underexplored, potential in materials science. Its synthesis is achievable through established organic chemistry reactions. The presence of two addressable bromine atoms, combined with a structurally interesting linker containing both amide and ester groups, makes it a versatile platform for creating new polymers and functional materials. The protocols and applications detailed in this guide serve as a foundational starting point for researchers to innovate and develop next-generation materials.
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An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are foundational in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] This guide focuses on a versatile bifunctional building block, 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS 951885-58-8)[2]. This substrate features two distinct aryl bromide moieties, offering a unique platform for selective and sequential functionalization.
The molecule contains two C(sp²)–Br bonds with differing electronic environments. One is part of a 4-bromobenzoate group (an ester), and the other is part of a 4-bromobenzamido group (an amide). This electronic differentiation is the key to achieving regioselective mono-functionalization, a critical challenge in the synthesis of complex, unsymmetrical molecules.[3] This document provides a comprehensive analysis of the substrate's reactivity and detailed protocols for its selective and exhaustive functionalization via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Substrate Reactivity Analysis
The core principle enabling selective functionalization lies in the differential reactivity of the two C-Br bonds towards the initial, often rate-determining, oxidative addition step in the catalytic cycle.[4][5] The rate of oxidative addition to the Pd(0) center is highly sensitive to the electronic properties of the aryl halide; electron-withdrawing groups on the aromatic ring typically accelerate this step by making the ipso-carbon more electrophilic.
In this compound, both C-Br bonds are activated by electron-withdrawing carbonyl groups. However, the electronic character of an ester and an N-ethyl amide are subtly different. The 4-bromobenzoate moiety is generally considered to be more electron-deficient than the 4-bromobenzamido moiety. This suggests that the C-Br bond on the benzoate ring (Position A) will be more susceptible to oxidative addition than the C-Br bond on the benzamide ring (Position B), allowing for selective mono-functionalization at Position A under carefully controlled conditions.
Caption: Predicted reactivity of the two C-Br bonds.
General Palladium Cross-Coupling Catalytic Cycle
All protocols described herein are based on the fundamental Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-limiting step.[5][8]
-
Transmetalation (for Suzuki/Sonogashira): The organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center.
-
Carbopalladation/Beta-Hydride Elimination (for Heck): The olefin inserts into the Aryl-Pd bond, followed by rotation and elimination of a palladium-hydride species.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow: Selective vs. Exhaustive Coupling
The choice between mono- and di-functionalization dictates the experimental strategy. This workflow outlines the key decision points.
Caption: Decision workflow for selective vs. exhaustive coupling.
Protocols for Palladium-Catalyzed Cross-Coupling Reactions
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
Reagent Quality: Use dry, degassed solvents. Palladium catalysts and ligands should be of high purity.
-
Safety: Always handle reagents in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all chemicals used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[3][9]
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Selective Mono-Coupling (at Position A) | Exhaustive Di-Coupling |
| Substrate | 1.0 eq. | 1.0 eq. |
| Arylboronic Acid | 1.1 eq. | 2.5 eq. |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (4.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-90 °C | 100 °C |
| Time | 4-8 hours | 12-24 hours |
Protocol for Selective Mono-Arylation:
-
To a Schlenk flask under Argon, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed 1,4-Dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins. Electron-deficient aryl bromides are particularly good substrates for this reaction.[10][11]
Table 2: Reaction Parameters for Heck Reaction
| Parameter | Selective Mono-Coupling (at Position A) | Exhaustive Di-Coupling |
| Substrate | 1.0 eq. | 1.0 eq. |
| Alkene (e.g., n-butyl acrylate) | 1.2 eq. | 3.0 eq. |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (4 mol%) |
| Ligand | P(o-tolyl)₃ (4 mol%) | P(o-tolyl)₃ (8 mol%) |
| Base | Et₃N (1.5 eq.) | Cs₂CO₃ (4.0 eq.) |
| Solvent | DMF or DMAc | DMAc |
| Temperature | 100 °C | 120-130 °C |
| Time | 6-12 hours | 24 hours |
Protocol for Selective Mono-Vinylation:
-
In an oven-dried, sealed tube under Argon, combine this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and P(o-tolyl)₃ (0.04 eq.).
-
Add dry, degassed DMF, followed by triethylamine (1.5 eq.) and the alkene (e.g., n-butyl acrylate, 1.2 eq.).
-
Seal the tube and heat the mixture to 100 °C for 6-12 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, typically using a dual palladium/copper catalytic system.[12][13] Copper-free conditions are also well-established.[14]
Table 3: Reaction Parameters for Sonogashira Coupling
| Parameter | Selective Mono-Coupling (at Position A) | Exhaustive Di-Coupling |
| Substrate | 1.0 eq. | 1.0 eq. |
| Terminal Alkyne | 1.2 eq. | 2.8 eq. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | PdCl₂(PPh₃)₂ (4 mol%) |
| Cu Co-catalyst | CuI (4 mol%) | CuI (8 mol%) |
| Base | Et₃N or DiPEA | Et₃N or DiPEA |
| Solvent | THF/Et₃N (2:1) | THF/Et₃N (2:1) |
| Temperature | Room Temperature to 50 °C | 60 °C |
| Time | 8-16 hours | 24 hours |
Protocol for Selective Mono-Alkynylation:
-
To a Schlenk flask under Argon, add the substrate (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill with Argon.
-
Add degassed THF and Et₃N (2:1 ratio) via syringe.
-
Add the terminal alkyne (1.2 eq.) dropwise at room temperature.
-
Stir at room temperature or warm to 50 °C, monitoring the reaction progress.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated NH₄Cl solution, then brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds by coupling aryl halides with amines.[15][16][17] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency, especially with less reactive aryl halides.[18]
Table 4: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Selective Mono-Coupling (at Position A) | Exhaustive Di-Coupling |
| Substrate | 1.0 eq. | 1.0 eq. |
| Amine (Primary or Secondary) | 1.2 eq. | 2.5 eq. |
| Pd Pre-catalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (4 mol%) |
| Ligand | XPhos or RuPhos (4.4 mol%) | XPhos or RuPhos (8.8 mol%) |
| Base | NaOt-Bu or K₃PO₄ (1.5 eq.) | Cs₂CO₃ (4.0 eq.) |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 90-100 °C | 110 °C |
| Time | 12-18 hours | 24-36 hours |
Protocol for Selective Mono-Amination:
-
In a glovebox or under a strict flow of Argon, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (e.g., XPhos, 0.044 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Add the substrate (1.0 eq.).
-
Add dry, degassed toluene, followed by the amine (1.2 eq.).
-
Seal the tube and heat in an oil bath at 100 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify the product by flash chromatography.
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The inherent electronic difference between its two aryl bromide moieties provides a handle for achieving selective mono-functionalization, opening pathways to complex, unsymmetrical molecules that are of significant interest to medicinal and materials chemists. By carefully tuning reaction parameters such as stoichiometry, catalyst system, base, and temperature, researchers can predictably control the reaction outcome to yield either mono- or di-substituted products. The protocols outlined in this guide serve as a robust starting point for the exploration and application of this promising chemical scaffold.
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of esterification between N-(4-bromobenzamido)ethanol and 4-bromobenzoic acid
An Application Scientist's Guide to Optimizing the Esterification of N-(4-bromobenzamido)ethanol and 4-bromobenzoic acid.
Introduction: Navigating the Synthesis of a Bifunctional Ester
Welcome to the technical support center for the esterification of N-(4-bromobenzamido)ethanol with 4-bromobenzoic acid. This reaction, while seemingly a straightforward ester formation, presents unique challenges due to the presence of multiple functional groups. The existence of an amide linkage within the alcohol reactant requires careful selection of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights to troubleshoot and optimize this specific synthesis. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Reaction Overview
The target transformation involves the formation of an ester bond between the hydroxyl group of N-(4-bromobenzamido)ethanol and the carboxylic acid group of 4-bromobenzoic acid.
Caption: Overall esterification reaction scheme.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conducting this esterification?
There are three main strategies to consider, each with distinct advantages and disadvantages: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
-
Fischer-Speier Esterification : This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst (like H₂SO₄ or p-TsOH).[1][2] Its main advantage is the use of inexpensive reagents. However, the harsh acidic conditions and high temperatures can be problematic for substrates with sensitive functional groups, potentially leading to side reactions or decomposition.[3]
-
Steglich Esterification : This is a much milder method that uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[3][4] It is highly effective for sterically hindered substrates and proceeds at room temperature, preserving sensitive functional groups.[3]
-
Mitsunobu Reaction : This redox-condensation reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] It is known for its mild conditions and stereochemical inversion of the alcohol (not relevant for this primary alcohol).[7][8] A key requirement is that the carboxylic acid nucleophile must be sufficiently acidic (pKa < 13).[6]
Q2: Why is direct Fischer Esterification not the recommended first choice here?
While feasible, the high temperatures and strong acid required for Fischer esterification could potentially lead to hydrolysis of the amide bond in N-(4-bromobenzamido)ethanol, reducing the overall yield of the desired product. Milder, modern methods are generally preferred to maintain the integrity of the starting material.
Q3: What is the specific role of DMAP in the Steglich Esterification?
In a Steglich reaction, the carbodiimide (DCC or DIC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While the alcohol can react with this intermediate directly, the process is often slow. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium species.[3] This "active ester" is then rapidly attacked by the alcohol to form the final product. This catalytic cycle significantly accelerates the reaction and suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[3]
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The ester product should have a higher Rf value (run further up the plate) than the more polar starting materials (carboxylic acid and alcohol). Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Troubleshooting Guide: From Low Yield to Purification Hurdles
Caption: A workflow for troubleshooting low-yield esterification reactions.
Problem: My reaction yield is very low or I see no product formation.
-
Possible Cause 1: Reaction Equilibrium. Esterification is a reversible reaction.[9] In Fischer esterification, the water produced can hydrolyze the ester back to the starting materials.[10]
-
Solution (Fischer): Drive the equilibrium towards the products by removing water as it forms using a Dean-Stark apparatus or by using a large excess of one of the reactants (typically the less expensive one).[2][10][11]
-
Solution (General): While Steglich and Mitsunobu reactions are not typically governed by equilibrium in the same way, using a slight excess (1.1 to 1.2 equivalents) of the carboxylic acid can help drive the reaction to completion.
-
-
Possible Cause 2: Inactive Reagents or Catalyst. The reagents used in Steglich and Mitsunobu reactions are sensitive to moisture and degradation.
-
Possible Cause 3: Inappropriate Reaction Choice. As discussed, the functional groups in your starting materials may not be compatible with the chosen reaction conditions.
Problem: My TLC shows multiple new spots, indicating side product formation.
-
Possible Cause 1 (Steglich): N-Acylurea Formation. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct if the subsequent reaction with the alcohol is too slow.[3]
-
Solution: This side reaction is minimized by the addition of DMAP, which, as a highly efficient acyl transfer agent, intercepts the intermediate before it can rearrange.[3] Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP.
-
-
Possible Cause 2 (Mitsunobu): Reaction with Azodicarboxylate. If the nucleophile (the carboxylate) is not acidic enough or is sterically hindered, the azodicarboxylate itself can sometimes act as a nucleophile, leading to unwanted byproducts.[6]
-
Solution: 4-Bromobenzoic acid is sufficiently acidic for this reaction. This issue is more common with less acidic nucleophiles. Ensure proper reagent stoichiometry and slow addition of the azodicarboxylate at a low temperature (0 °C) to control reactivity.[6]
-
Problem: I have my crude product, but I am struggling with purification.
-
Possible Cause 1: Removing Dicyclohexylurea (DCU). If you used DCC in a Steglich esterification, the dicyclohexylurea (DCU) byproduct can be difficult to remove. While it is mostly insoluble in many organic solvents, some can remain.
-
Solution: After the reaction, filter the crude mixture to remove the bulk of the precipitated DCU. If DCU is still present in your product after workup, it can sometimes be removed by dissolving the crude material in a minimal amount of a solvent in which the product is soluble but DCU is not (like diethyl ether or dichloromethane) and re-filtering. Alternatively, using DIC instead of DCC produces diisopropylurea (DIU), which is generally more soluble in common organic solvents and easier to remove during aqueous workup and chromatography.
-
-
Possible Cause 2: Separating Unreacted Starting Material. The polarity of the ester product may be very similar to the starting alcohol or acid, making separation by column chromatography challenging.
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the unreacted 4-bromobenzoic acid, converting it to its water-soluble sodium salt, which will be extracted into the aqueous layer.
-
Chromatography: If starting materials persist, column chromatography on silica gel is the standard method. Carefully select and optimize your eluent system (e.g., a gradient of ethyl acetate in hexane) by first running several TLCs to find the best separation.
-
-
Optimized Experimental Protocols
The Steglich esterification is highly recommended for this transformation due to its mild conditions and high efficiency.
Protocol 1: Steglich Esterification using DIC and DMAP
| Reagent | Molar Eq. | MW ( g/mol ) |
| N-(4-bromobenzamido)ethanol | 1.0 | 244.09 |
| 4-Bromobenzoic acid | 1.1 | 201.02 |
| DIC | 1.2 | 126.20 |
| DMAP | 0.1 | 122.17 |
| Dichloromethane (DCM) | - | - |
Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add N-(4-bromobenzamido)ethanol (1.0 eq.), 4-bromobenzoic acid (1.1 eq.), and DMAP (0.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester product.[14]
References
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Fatima, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. [Link]
-
Pečar, D., & Goršek, A. (2018). Kinetic modeling of benzoic acid esterification using functionalized silica gel. Taylor & Francis Online. [Link]
-
Byrne, F. P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
ResearchGate. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Taylor & Francis Online. (2018). Kinetic modeling of benzoic acid esterification using functionalized silica gel. [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. [Link]
-
IntechOpen. (2025). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
ResearchGate. Esterification optimization studies. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
- Google Patents.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Oxford Academic. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]
-
J&K Scientific LLC. (2025). Fischer Esterification. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. [Link]
-
YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]
- Google Patents.
-
Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
NIH National Library of Medicine. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
NIH. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Chemguide. mechanism for the esterification reaction. [Link]
-
Oriental Journal of Chemistry. Kinetic and Mechanistic Studies in the Oxidation of Ethanol by P-Methoxy-N-Bromobenzamide. [Link]
-
Chemistry LibreTexts. (2021). Reactions of Esters. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. quora.com [quora.com]
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- 13. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Disubstituted Benzene Compounds
Welcome to the Technical Support Center for the purification of disubstituted benzene compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of these crucial chemical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower you to make informed decisions in your work.
Introduction: The Challenge of Isomer Separation
Disubstituted benzenes are foundational in medicinal chemistry and materials science. However, their synthesis often yields a mixture of ortho, meta, and para isomers. These isomers, having the same molecular formula and weight, frequently exhibit very similar physicochemical properties, such as boiling points, polarities, and solubilities, making their separation a significant challenge.[1][2] This guide will equip you with the knowledge to tackle these separations effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of disubstituted benzene isomers.
Fractional Distillation
Issue: Poor separation of isomers with very close boiling points.
-
Question: I am attempting to separate o-nitrotoluene and p-nitrotoluene by fractional distillation, but the separation is inefficient. What can I do to improve the resolution?
-
Answer: The boiling points of o-nitrotoluene (222 °C) and p-nitrotoluene (238 °C) are relatively close, which makes simple distillation ineffective. For successful fractional distillation, several parameters are critical:
-
High-Efficiency Fractionating Column: Ensure you are using a column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column. A longer column with a suitable packing material increases the surface area for successive vaporization-condensation cycles, leading to better separation.[3]
-
Optimal Reflux Ratio: A high reflux ratio is essential. This means that a larger proportion of the condensate is returned to the column rather than being collected.[4] This enhances the equilibrium between the liquid and vapor phases at each theoretical plate, improving separation.
-
Slow and Steady Distillation Rate: Distilling too quickly will prevent the establishment of equilibrium within the column. A slow, consistent heating rate is crucial for achieving good separation.[4]
-
Insulation: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.
-
Issue: Thermal decomposition of sensitive compounds.
-
Question: My compound appears to be decomposing at the high temperatures required for distillation. How can I purify it without degradation?
-
Answer: For thermally labile compounds, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition. When performing vacuum distillation, consider the following:
-
Manometer: Use a manometer to accurately monitor the pressure of the system.
-
Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Fractionating Column: For separating isomers with close boiling points under vacuum, a vacuum-jacketed Vigreux or packed column is recommended to maintain the temperature gradient.
-
Recrystallization
Issue: Low purity of the crystallized product.
-
Question: After recrystallizing p-nitrotoluene from a mixture of isomers, the purity is still low. What are the likely causes and how can I improve it?
-
Answer: Low purity after recrystallization is often due to the inclusion of mother liquor containing other isomers within the crystal lattice or on the crystal surface.[4] Here are some troubleshooting steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly and without disturbance. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.[4]
-
Washing: After filtration, wash the crystals with a small amount of ice-cold solvent. This will remove the adhering mother liquor without dissolving a significant amount of the desired product.[4] For nitrotoluene isomers, ice-cold petroleum ether is a suitable washing solvent.[4]
-
Second Recrystallization: For higher purity, a second recrystallization step may be necessary. Dissolve the partially purified crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.[4]
-
Issue: The entire mixture solidifies upon cooling.
-
Question: I am trying to selectively crystallize one isomer, but the entire solution solidifies when I cool it. Why is this happening?
-
Answer: This can occur for a few reasons:
-
Eutectic Mixture: The composition of your isomer mixture may be at or near the eutectic point, where the mixture freezes at a constant temperature.[5] At the eutectic composition, all components solidify together.
-
Supersaturation and Rapid Crystallization: If the solution is highly supersaturated, rapid crystallization of all components can occur upon cooling.
-
Solution: To overcome this, you can try to alter the solvent system or use a different purification technique like column chromatography. For dichlorobenzene isomers, the formation of a eutectic mixture makes separation by crystallization challenging.[5]
-
Column Chromatography
Issue: Co-elution of isomers.
-
Question: My ortho and para isomers are eluting together during column chromatography. How can I improve their separation?
-
Answer: Co-elution of isomers is a common problem due to their similar polarities.[6] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Carefully adjust the polarity of the eluent. A common mistake is using a solvent system that is too polar, causing the compounds to move too quickly through the column.[7] Start with a less polar solvent and gradually increase the polarity (gradient elution).
-
Solvent System: Experiment with different solvent systems. For example, instead of a simple hexane/ethyl acetate mixture, try toluene/ethyl acetate or dichloromethane/hexane. Sometimes, adding a small amount of a third solvent can significantly improve selectivity.[6]
-
-
Choose the Right Stationary Phase:
-
Silica Gel vs. Alumina: While silica gel is the most common stationary phase, alumina (basic, neutral, or acidic) can offer different selectivity for certain compounds.
-
Modified Silica: For challenging separations, consider using modified silica gels, such as C18 (reversed-phase) or phenyl-hexyl columns, which can provide different separation mechanisms based on hydrophobic or π-π interactions.[4][6]
-
-
Column Packing and Dimensions:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling, where the solvent creates preferential paths, leading to poor separation.[4]
-
Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates.
-
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve resolution.[6]
-
Issue: Tailing of polar compounds.
-
Question: My compound is producing a "tailing" peak on the TLC and column, leading to poor separation and recovery. What causes this and how can I fix it?
-
Answer: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, particularly with acidic or basic functional groups on the silica gel surface.
-
Add a Modifier to the Eluent:
-
For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica.
-
For basic compounds, adding a small amount of a volatile base like triethylamine or pyridine (e.g., 0.1-1%) can saturate the acidic sites on the silica gel, leading to more symmetrical peaks.
-
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the separation of disubstituted benzene isomers?
A1: The separation of ortho, meta, and para isomers is possible because, despite having the same chemical formula, they exhibit different physical properties due to their distinct molecular structures.[8] Key differences that are commonly exploited for separation include:
-
Dipole Moment and Polarity: The vector sum of the individual bond dipoles results in different overall molecular dipole moments for the isomers. Generally, the para isomer has the lowest dipole moment (often zero for identical substituents), while the ortho isomer has the highest.[9] This difference in polarity is the primary basis for separation by column chromatography.
-
Boiling Point: Differences in boiling points, arising from variations in intermolecular forces (dipole-dipole interactions, van der Waals forces), are exploited in fractional distillation.[3]
-
Melting Point and Crystal Packing: The para isomer is often more symmetrical than the ortho and meta isomers. This allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility.[10] This property is the basis for separation by fractional crystallization.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: In certain cases, such as with substituted phenols or anilines, the ortho isomer can form intramolecular hydrogen bonds, which is not possible for the meta and para isomers.[8] This reduces the molecule's external polarity and increases its volatility, making it separable from the other isomers.[8]
Q2: How do I choose the right purification technique for my specific mixture?
A2: The choice of purification technique depends on several factors, including the physical properties of the isomers, the scale of the purification, the required purity, and the available equipment. The following decision-making workflow can serve as a guide:
Caption: Decision workflow for selecting a purification technique.
Q3: Are there any advanced or alternative techniques for separating challenging isomer mixtures?
A3: Yes, for particularly difficult separations, several advanced techniques can be employed:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and can be automated. Different column chemistries (e.g., C18, phenyl-hexyl) can be screened to find the optimal separation conditions.[6]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can provide fast and efficient separations of isomers.
-
Adsorptive Separation using Zeolites: Zeolites with specific pore sizes and cation compositions can selectively adsorb one isomer over others. This is used industrially for the separation of xylene and nitrotoluene isomers.[11][12]
-
Membrane Separation: Novel membrane technologies, such as those based on zeolite nanotubes, are being developed for energy-efficient isomer separation.[13]
-
Complexation: In some cases, one isomer can be selectively complexed with a host molecule, allowing for its separation. For example, polyethylene glycols can be used to selectively complex and remove 1,4-dichlorobenzene from a mixture with the 1,3-isomer.[5]
Experimental Protocols
Protocol 1: Separation of p-Nitrotoluene by Fractional Crystallization
This protocol is adapted for the separation of a typical nitrotoluene isomer mixture.[4][14]
-
Initial Cooling: In a flask, cool the mixture of nitrotoluene isomers to approximately -5°C to -10°C in an ice-salt bath. The p-isomer, having the highest melting point, should begin to crystallize.
-
Filtration: Once a significant amount of solid has formed, filter the mixture under vacuum using a Büchner funnel to separate the solid p-nitrotoluene from the liquid o- and m-isomers.
-
Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor.[4]
-
Drying: Dry the purified p-nitrotoluene crystals.
-
Further Separation (Optional): The filtrate, which is enriched in the o- and m-isomers, can be further separated by fractional distillation.[4]
Protocol 2: Column Chromatography of Disubstituted Benzene Isomers
This is a general protocol that should be optimized for each specific mixture.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal eluent should give a good separation of the spots with Rf values between 0.2 and 0.5.
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.[7]
-
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Physical Properties of Selected Disubstituted Benzene Isomers
| Compound | Isomer | Boiling Point (°C) | Melting Point (°C) | Dipole Moment (D) |
| Nitrotoluene | ortho- | 222 | -9.5 | 3.79 |
| meta- | 232 | 16 | 4.33 | |
| para- | 238 | 51.7 | 4.44 | |
| Xylene | ortho- | 144 | -25 | 0.62 |
| meta- | 139 | -48 | 0.37 | |
| para- | 138 | 13 | 0 | |
| Dichlorobenzene | ortho- | 180 | -17 | 2.50 |
| meta- | 173 | -24 | 1.72 | |
| para- | 174 | 53 | 0 |
Data compiled from various sources.
Visualizations
Caption: General workflow for purification by column chromatography.
References
- Separation of Xylene Isomers: A Review of Recent Advances in M
- Technical Support Center: Separation of o-, m-, and p-Nitrotoluene Isomers.Benchchem.
- Exceptionally Fast Separation of Xylene Isomers with Zeolitic Nanotube Array Membranes.Journal of the American Chemical Society.
- Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks.PMC - NIH.
- A better separation process for xylene isomers.Chemical Industry Journal.
- SEPARATION OF XYLENE ISOMERS THROUGH ADSORPTION ON MICROPOROUS MATERIALS: A REVIEW.Brazilian Journal of Petroleum and Gas.
- Separation of dichlorobenzene isomers.
- Process for the purification of 1,3-dihalobenzene from an isomeric mixture of...
- Process for the separation of nitrotoluene isomers.
- Process for separating dichlorobenzene isomers.
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- Purification of p-nitro-toluene.
- Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers.Benchchem.
- How can I purify two different-substituted aromatic compounds?
- Separation of Some Benzene Derivative by Gas – liquid Chromatography.
- Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols.CrystEngComm.
- How to separ
- Technical Support Center: Purification of 1,2,3-Tris(fluoromethyl)benzene Isomers.Benchchem.
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- How to separate benzene and cyclohexane on a GC?
- Benzene.Wikipedia.
- (PDF) Regiospecific Synthesis of Disubstituted Benzene Derivatives.
- Using NMR Spectrum to Identify Ortho, Meta and Para.Reddit.
- Ortho, Para, Meta.Chemistry Steps.
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Separation and detection of meta- and ortho- substituted benzene isomers by water-soluble pillar[2]arene. KAUST Repository. [Link]
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Strategies for Synthesizing Disubstituted Benzenes. OpenOChem Learn. [Link]
- Distillation of benzene fractions.
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What is Fractional Distillation? The Chemistry Blog. [Link]
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Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]
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Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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What Is Fractional Distillation? YouTube. [Link]
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EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
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16.10 Synthesis of Polysubstituted Benzenes. NC State University Libraries. [Link]
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8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
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Reactions of Disubstituted Benzenes. YouTube. [Link]
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Disubstituted benzenes. University of Calgary. [Link]
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Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. [Link]
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Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. YouTube. [Link]
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Technical Support Center: Synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Welcome to the technical support guide for the synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS 951885-58-8)[1]. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and protocols to address the specific challenges of this synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound involves a sequential acylation of 2-aminoethanol with two equivalents of 4-bromobenzoyl chloride. The reaction first forms an amide bond, yielding the intermediate N-(2-hydroxyethyl)-4-bromobenzamide, followed by an esterification of the hydroxyl group to yield the final product. The primary challenge lies in driving both reactions to completion while minimizing competitive side reactions, principally the hydrolysis of the highly reactive 4-bromobenzoyl chloride.
Reaction Scheme & Mechanism
The overall transformation is a two-step acylation process. The first step, N-acylation, is typically rapid. The second step, O-acylation, can be more sluggish and is often the primary source of yield loss.
Sources
Technical Support Center: Troubleshooting Side Reactions in N-Substituted Benzamide Synthesis
Welcome to the technical support center dedicated to navigating the complexities of N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions, optimize reaction conditions, and improve the overall yield and purity of your target compounds. N-substituted benzamides are a critical structural motif in a vast array of pharmaceuticals, making their efficient and clean synthesis a paramount concern in medicinal chemistry and process development.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into the most prevalent side reactions observed during the synthesis of N-substituted benzamides, offering explanations of their mechanistic origins and actionable protocols for their prevention and resolution.
Issue 1: Presence of Unreacted Starting Materials (Carboxylic Acid or Amine)
Q: My reaction is incomplete, and I'm observing significant amounts of unreacted benzoic acid and/or amine. What are the primary causes and how can I drive the reaction to completion?
A: Incomplete conversion is a frequent issue stemming from several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the amine.
Causality and Mechanistic Insights:
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that does not proceed spontaneously at room temperature.[4] The hydroxyl group of the carboxylic acid must be converted into a good leaving group to facilitate nucleophilic attack by the amine.[4] Failure to achieve efficient activation is a common reason for incomplete reactions. Furthermore, if the amine is protonated, it loses its nucleophilicity and cannot react with the activated carboxylic acid.[5]
Troubleshooting Strategies & Protocols:
-
Inefficient Carboxylic Acid Activation:
-
Problem: The carboxylic acid is not being effectively activated, leading to poor reactivity.
-
Solution: Employ a suitable coupling reagent to activate the carboxylic acid.[6] Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7]
-
Protocol (EDC/HOBt Coupling):
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1-hydroxybenzotriazole, 1.2 eq) in an anhydrous solvent like DMF or DCM.[8]
-
Cool the stirred solution to 0 °C using an ice bath.[8]
-
Add a non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine, 2.0-3.0 eq), to the mixture.[8]
-
Slowly add solid EDC hydrochloride (1.2 eq) in portions.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[8]
-
-
-
Protonation of the Amine:
-
Problem: When using acyl chlorides (e.g., benzoyl chloride), the reaction generates hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic.[5]
-
Solution: Incorporate a base to neutralize the HCl as it forms. In the classic Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used in a two-phase system.[2][9] For reactions in a single organic phase, a non-nucleophilic organic base like pyridine or triethylamine is essential.[10]
-
-
Steric Hindrance:
-
Problem: Sterically hindered carboxylic acids or amines react more slowly.[1][8]
-
Solution: Increase the reaction time and/or temperature. For particularly challenging substrates, consider switching to a more reactive coupling reagent, such as HATU.[8] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[5]
-
Issue 2: Formation of N-Acylurea Byproduct with Carbodiimide Coupling Reagents
Q: I'm using DCC or EDC for my amide coupling and I'm struggling to remove a persistent impurity. What is this byproduct and how can I prevent its formation?
A: This common and often difficult-to-remove impurity is N-acylurea, which arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate. [8]
Causality and Mechanistic Insights:
Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is susceptible to nucleophilic attack by the desired amine, it can also undergo an intramolecular rearrangement to form a stable N-acylurea. This side reaction consumes the activated carboxylic acid and can significantly reduce the yield of the desired benzamide. The N-acylurea often has similar solubility properties to the target amide, making purification by crystallization or chromatography challenging.[8]
Troubleshooting Strategies & Protocols:
-
Use of Additives:
-
Solution: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][10] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[5][8]
-
Protocol: Follow the EDC/HOBt coupling protocol outlined in Issue 1 .
-
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature can help minimize the rate of the rearrangement reaction.[10] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice.
-
-
Choice of Carbodiimide:
-
Solution: If the N-acylurea byproduct from DCC is proving difficult to remove (as dicyclohexylurea is often insoluble in many organic solvents and can be filtered off), consider using a water-soluble carbodiimide like EDC. The corresponding N-acylurea is also water-soluble and can often be removed with an aqueous workup.[5]
-
Issue 3: Over-acylation (Diacylation) of Primary Amines
Q: My synthesis using a primary amine is producing a significant amount of a diacylated byproduct. What causes this and how can it be minimized?
A: Over-acylation, also known as diacylation, occurs when the newly formed N-substituted benzamide reacts with another molecule of the acylating agent (e.g., benzoyl chloride) to form an N,N-dibenzoylamine. [11] This is particularly problematic when a large excess of the acylating agent is used or at elevated temperatures.[1]
Causality and Mechanistic Insights:
The nitrogen atom of the newly formed primary benzamide is still nucleophilic and can compete with the starting primary amine for the acylating agent. This leads to the formation of a diacylated byproduct.
Troubleshooting Strategies & Protocols:
-
Control of Stoichiometry:
-
Solution: Careful control of the molar ratios of the reactants is critical. Avoid using a large excess of the acylating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant diacylation.[11]
-
-
Order of Addition:
-
Solution: Slowly add the acylating agent (e.g., benzoyl chloride) to the solution of the primary amine. This ensures that the acylating agent preferentially reacts with the more nucleophilic primary amine before it can react with the less nucleophilic product benzamide.[1]
-
-
Temperature Control:
-
Solution: Maintain a lower reaction temperature, especially during the addition of the acylating agent.[1] Performing the reaction in an ice bath can help to control the exothermic reaction and minimize over-acylation.
-
Issue 4: Epimerization/Racemization of Chiral Carboxylic Acids
Q: I am coupling a chiral carboxylic acid, and I'm concerned about epimerization at the α-carbon. What are the key factors that contribute to this, and what are the best practices to maintain stereochemical integrity?
A: Epimerization is a significant challenge when working with chiral carboxylic acids, particularly those with a stereogenic center adjacent to the carbonyl group. It can occur via deprotonation of the α-carbon or through the formation of an oxazolone intermediate. [12][13]
Causality and Mechanistic Insights:
The activation of the carboxylic acid increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of epimers.[13] Alternatively, for N-acyl amino acids, the activated carboxyl group can be attacked by the amide oxygen to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and readily racemizes. Subsequent nucleophilic attack by the amine on the racemized oxazolone yields a racemic amide product.[13]
Troubleshooting Strategies & Protocols:
-
Choice of Coupling Reagent and Additives:
-
Solution: Certain coupling reagents are known to be more prone to causing epimerization. The use of additives like HOBt or HOAt is highly recommended as they can suppress racemization.[10] Reagents like T3P (n-propanephosphonic acid anhydride) in combination with a mild base like pyridine have also been shown to be effective for low-epimerization amide bond formation.[12][14]
-
Protocol (T3P/Pyridine):
-
Dissolve the chiral carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., ethyl acetate).
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add T3P (1.5 eq) to the reaction mixture.
-
Stir until the reaction is complete, monitoring by TLC.
-
-
-
Base Selection:
-
Temperature Control:
-
Solution: Maintain low reaction temperatures throughout the activation and coupling steps.[14]
-
-
Pre-activation:
-
Solution: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize epimerization by reducing the time the activated species is exposed to the basic reaction conditions before being consumed by the amine.[6]
-
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Desired vs. Side Reaction Pathways in Benzamide Synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted benzamides?
A1: The most prevalent methods include the reaction of an acyl chloride (like benzoyl chloride) with an amine, often under Schotten-Baumann conditions, and the direct coupling of a carboxylic acid with an amine using a coupling reagent like EDC or DCC.[5][9]
Q2: My reaction using benzoyl chloride has a low yield. What are the likely causes?
A2: Low yields in reactions with benzoyl chloride are often due to hydrolysis of the benzoyl chloride to benzoic acid, which is unreactive towards the amine.[1][6] This can be minimized by using anhydrous solvents and reagents and protecting the reaction from atmospheric moisture.[1][8] Another common cause is the protonation of the amine by the HCl byproduct, which can be prevented by using a base to neutralize the acid.[5]
Q3: How can I effectively purify my crude N-substituted benzamide?
A3: Purification is typically achieved through recrystallization or column chromatography.[11][15][16] The choice of solvent for recrystallization is crucial and may require some experimentation. For column chromatography, a suitable solvent system (eluent) needs to be determined, often using thin-layer chromatography (TLC) for optimization.[15] An aqueous workup involving sequential washes with a mild acid (to remove unreacted amine) and a mild base (to remove unreacted carboxylic acid) is also a standard and effective purification step before recrystallization or chromatography.[2][8]
Q4: What is the role of a non-nucleophilic base like DIPEA in amide coupling reactions?
A4: A non-nucleophilic base is used to neutralize any acidic species in the reaction mixture, such as the hydrochloride salt of EDC or the HOBt additive, without competing with the primary or secondary amine as a nucleophile in the main amide-forming reaction. This ensures that the amine remains deprotonated and nucleophilic.
Q5: Are there any "greener" or more sustainable methods for benzamide synthesis?
A5: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of catalysts to facilitate the direct condensation of carboxylic acids and amines without the need for stoichiometric coupling reagents, which generate significant waste.[17][18] Boric acid-catalyzed amidation and methods utilizing catalytic amounts of activating agents are examples of this trend.[5]
Summary of Key Troubleshooting Points
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Inefficient acid activation; Amine protonation; Steric hindrance | Use appropriate coupling reagents (EDC, HATU); Add a base (NaOH, Pyridine, DIPEA); Increase reaction time/temperature.[5][6][8] |
| N-Acylurea Formation | Rearrangement of O-acylisourea intermediate | Add HOBt or HOAt; Use a water-soluble carbodiimide (EDC); Lower reaction temperature.[8][10] |
| Over-acylation | Excess acylating agent; High temperature | Control stoichiometry; Slow addition of acylating agent; Maintain low temperature.[1][11] |
| Epimerization/Racemization | Base-mediated α-proton abstraction; Oxazolone formation | Use racemization-suppressing additives (HOBt, HOAt); Employ mild, sterically hindered bases; Maintain low temperature.[10][13] |
| Hydrolysis of Acyl Chloride | Presence of water/moisture | Use anhydrous solvents and reagents; Run under an inert atmosphere.[1][6] |
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Available at: [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]
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TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available at: [Link]
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Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health (NIH). Available at: [Link]
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
- Purification of N-substituted aminobenzaldehydes. Google Patents.
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
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Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Available at: [Link]
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Synthesis of benzamide from benzyl chloride. Slideshare. Available at: [Link]
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What compounds are formed from the reaction of benzoyl chloride with... Pearson. Available at: [Link]
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A presumed mechanism for the formation of benzamide 19. ResearchGate. Available at: [Link]
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Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. ResearchGate. Available at: [Link]
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The preparation and applications of amides using electrosynthesis. Green Chemistry. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. MDPI. Available at: [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
-
Friedel-Crafts Acylation with Amides. National Institutes of Health (NIH). Available at: [Link]
-
Final Benzamide Preparations. Scribd. Available at: [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]
-
Friedel–Crafts Acylation with Amides. The Journal of Organic Chemistry. Available at: [Link]
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Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Disubstituted Benzenes
Welcome to the technical support center for navigating the challenges of steric hindrance in the synthesis of disubstituted benzenes. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic strategies. We move beyond simple step-by-step instructions to explain the underlying principles of each technique, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when steric hindrance impedes the desired substitution pattern on a benzene ring.
Q1: My electrophilic aromatic substitution (EAS) reaction is yielding the para product almost exclusively, with very little of the desired ortho product. How can I improve the ortho selectivity?
A1: This is a classic problem of steric hindrance. The electrophile, often a bulky species, preferentially attacks the less sterically crowded para position. Several strategies can be employed to favor ortho substitution:
-
Choice of Directing Group: The nature of the directing group already on the ring is crucial. While all activating groups are ortho, para-directing, their size can influence the ortho/para ratio.[1][2][3][4][5] Smaller activating groups like hydroxyl (-OH) or methoxy (-OCH3) offer less steric hindrance to an incoming electrophile at the ortho position compared to a larger group like a t-butyl group.
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to deliver an organolithium reagent, typically n-butyllithium or sec-butyllithium, to the adjacent ortho position. The resulting aryllithium species can then be quenched with a wide variety of electrophiles. The initial complexation between the lithium reagent and the heteroatom of the DMG overcomes the steric bias.[6][7][8]
-
Transition-Metal-Catalyzed C-H Activation/Functionalization: This modern approach employs catalysts (e.g., palladium, rhodium, ruthenium) that can selectively activate and functionalize a specific C-H bond, often directed by a coordinating group on the substrate.[9][10][11][12] This method can provide excellent regioselectivity for the ortho position, even in the presence of significant steric hindrance.
Q2: I am attempting a Suzuki-Miyaura coupling to form a tetra-ortho-substituted biaryl, but the reaction is failing. What are the likely causes and solutions?
A2: The synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling is notoriously challenging. The primary hurdles are the oxidative addition and reductive elimination steps of the catalytic cycle, both of which are sensitive to steric bulk.
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, are essential.[13] These ligands promote the formation of a monoligated palladium(0) species, which is less sterically encumbered and more reactive in the oxidative addition step. Examples include SPhos, XPhos, and RuPhos. For particularly challenging couplings, specialized ligands like AntPhos have shown exceptional reactivity.[14]
-
Catalyst System: Ensure you are using an appropriate palladium precatalyst and that the ligand-to-metal ratio is optimized. In some cases, increasing the catalyst loading can improve yields, though this should be a last resort.[15][16]
-
Reaction Conditions: Higher temperatures are often required to overcome the activation energy barriers for both oxidative addition and reductive elimination. Solvents like toluene or xylene are commonly used. The choice of base is also important; potassium phosphate (K3PO4) is often effective in these challenging couplings.[15]
Q3: My Grignard reaction with a sterically hindered ketone is giving low yields of the desired tertiary alcohol and a significant amount of a reduced secondary alcohol. What is happening and how can I fix it?
A3: This is a common side reaction when both the Grignard reagent and the ketone are sterically bulky. Instead of nucleophilic addition to the carbonyl carbon, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the ketone.[17][18] This is particularly problematic with Grignard reagents that have β-hydrogens (e.g., isopropylmagnesium bromide).
To favor the desired addition reaction:
-
Use a Less Hindered Grignard Reagent: If the synthetic route allows, switching to a Grignard reagent with less steric bulk can significantly improve the outcome.
-
Employ a Cerium(III) Chloride Additive (Luche Reduction Conditions): Transmetalation of the Grignard reagent with CeCl3 generates a more nucleophilic and less basic organocerium species. This reagent shows a much higher propensity for 1,2-addition to the carbonyl group and minimizes reduction.
-
Consider an Organolithium Reagent: In some cases, organolithium reagents may be more effective than Grignard reagents for addition to hindered ketones.
Q4: How can I synthesize a meta-disubstituted benzene when both substituents are ortho, para-directing?
A4: This requires a strategic approach often involving "polarity reversal" or the use of a temporary meta-directing group.[19][20]
-
Introduce a meta-Directing Group that Can Be Converted to an ortho, para-Director: A common strategy is to first introduce a nitro group (-NO2), which is a strong meta-director. After performing the second substitution at the meta position, the nitro group can be reduced to an amino group (-NH2), which is a strong ortho, para-director.[20]
-
Friedel-Crafts Acylation Followed by Reduction: An acyl group (-COR) is a meta-director. You can perform a Friedel-Crafts acylation, introduce the second substituent at the meta position, and then reduce the acyl group to an alkyl group (an ortho, para-director) using methods like the Clemmensen or Wolff-Kishner reduction.[19][21]
Section 2: Troubleshooting Guides
This section provides a more in-depth, scenario-based approach to troubleshooting common synthetic challenges.
Scenario 1: Low Yield in a Directed ortho-Metalation (DoM) Reaction
Problem: You are attempting to functionalize the ortho position of a substituted benzene using DoM, but are observing low yields of the desired product and recovery of the starting material.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Metalation | - Increase the equivalents of organolithium reagent.- Increase the reaction time or temperature for the metalation step.- Switch to a more reactive organolithium reagent (e.g., sec-BuLi or t-BuLi). | Sterically hindered substrates may require more forcing conditions to achieve complete deprotonation at the ortho position. The choice of organolithium reagent can significantly impact the rate of metalation.[6][7] |
| Poor Electrophile Quench | - Ensure the electrophile is pure and reactive.- Add the electrophile at a low temperature (typically -78 °C) to prevent side reactions.- Consider using a more reactive electrophile. | The aryllithium intermediate is a strong base and nucleophile. Side reactions can occur if the electrophile is not sufficiently reactive or if the temperature is too high. |
| Interference from the Directing Group | - The directing group itself may react with the organolithium reagent. | Some directing groups have acidic protons or are susceptible to nucleophilic attack. Protecting the directing group may be necessary.[22][23][24][25][26] |
Scenario 2: Failure of a Buchwald-Hartwig Amination with a Sterically Hindered Amine
Problem: You are trying to couple a di-ortho-substituted aryl halide with a sterically hindered primary or secondary amine, but the reaction is not proceeding.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Ineffective Ligand | - Switch to a bulkier, more electron-rich biarylmonophosphine ligand (e.g., BrettPhos, AdBrettPhos). | Sterically demanding substrates require ligands that can stabilize the palladium center and facilitate the difficult reductive elimination step. These highly specialized ligands create a specific geometry around the metal that promotes C-N bond formation.[27][28][29] |
| Base Incompatibility | - Screen different bases. While strong, non-nucleophilic bases like LHMDS or KHMDS are often used, sometimes a weaker base like Cs2CO3 or K3PO4 can be more effective. | The choice of base can influence the rate of deprotonation of the amine and the overall stability of the catalytic species. |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use a well-defined palladium precatalyst. | The active Pd(0) species is sensitive to oxygen. Catalyst deactivation can be a significant issue in challenging cross-coupling reactions. |
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation
This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrate and electrophile.
-
Setup: Under an inert atmosphere (argon or nitrogen), add the substrate containing the directing metalation group to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (typically THF or diethyl ether) via syringe.
-
Cooling: Cool the solution to the appropriate temperature (usually -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).
-
Organolithium Addition: Slowly add the organolithium reagent (e.g., n-BuLi in hexanes) dropwise via syringe.
-
Metalation: Stir the reaction mixture at the chosen temperature for the optimized time (typically 1-4 hours) to allow for complete ortho-lithiation.
-
Electrophile Quench: Slowly add the electrophile (neat or as a solution in anhydrous solvent) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
This protocol is a starting point for the cross-coupling of di-ortho-substituted aryl halides with di-ortho-substituted arylboronic acids.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precatalyst (e.g., Pd(OAc)2 or a precatalyst like SPhos-Pd-G3), the appropriate bulky phosphine ligand (e.g., SPhos, XPhos), and the base (e.g., K3PO4) to a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-120 °C) with vigorous stirring for the required time (12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Visualizing Synthetic Strategies
Decision-Making Workflow for Overcoming Steric Hindrance
The following diagram illustrates a logical workflow for selecting a synthetic strategy when faced with steric hindrance in the synthesis of a disubstituted benzene.
Caption: Decision workflow for synthetic strategies.
Catalytic Cycle of Suzuki-Miyaura Coupling with Bulky Ligands
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the role of bulky ligands in facilitating the reaction with sterically hindered substrates.
Caption: Suzuki-Miyaura catalytic cycle.
References
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Hilaris Publisher. (2023, August 29). Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes. Retrieved from [Link]
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Technical Support Center: Managing O- vs. N-Acylation Selectivity in Ethanolamine Reactions
Welcome to the technical support center for managing O- vs. N-acylation selectivity in reactions involving ethanolamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of controlling acylation at the amine versus the hydroxyl group. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of O- vs. N-acylation selectivity.
Q1: What is the fundamental principle governing whether acylation occurs on the nitrogen or the oxygen of ethanolamine?
A1: The selectivity of acylation on ethanolamine is primarily a contest between the nucleophilicity of the nitrogen (N) and oxygen (O) atoms. Generally, the primary amine is a stronger nucleophile than the primary alcohol.[1][2] This inherent reactivity means that under neutral or basic conditions, N-acylation is the kinetically favored pathway.[3] However, this selectivity can be modulated and even reversed by controlling the reaction conditions.
Q2: How does pH control the selectivity between O- and N-acylation?
A2: pH is the most critical factor for controlling selectivity. The underlying principle is the differential basicity of the amine and hydroxyl groups. The amine group is significantly more basic (pKa of conjugate acid ~9.5) than the hydroxyl group.
-
Acidic Conditions Favor O-Acylation: In a sufficiently acidic medium (e.g., using trifluoroacetic acid or methanesulfonic acid), the amine group is protonated to form an ammonium salt (-NH3+).[4] This protonation effectively deactivates the nitrogen nucleophile, preventing it from participating in the acylation reaction. The hydroxyl group, being less basic, remains largely unprotonated and is therefore the only available nucleophilic site for the acylating agent. This strategy enables direct and chemoselective O-acylation.[4]
-
Basic or Neutral Conditions Favor N-Acylation: Under basic or neutral conditions, the amine group remains as a free, nucleophilic -NH2 group. While a strong base could deprotonate the alcohol, the amine's superior intrinsic nucleophilicity ensures it reacts faster with the electrophilic acylating agent.[3][5] This leads to the formation of the N-acylated product as the major isomer.
A common guiding principle is: "acidity favors O-acylation, while alkalinity favors N-acylation."[4]
Q3: What is the role of kinetic vs. thermodynamic control in these reactions?
A3: This is a key concept for understanding the final product distribution.
-
Kinetic Control: This regime governs reactions where the product that forms fastest is the major product.[6][7] In ethanolamine acylation, N-acylation is typically the kinetically favored product due to the higher nucleophilicity of the amine.[3][7] Reactions run at low temperatures for short durations are more likely to be under kinetic control.[6]
-
Thermodynamic Control: This applies when the reaction is reversible, allowing the initial products to equilibrate to the most stable product.[6][8] For ethanolamine (and other amino alcohols with a short chain between the two functional groups), the N-acyl product is generally more stable than the O-acyl product. An intramolecular O- to N-acyl migration can occur, especially under conditions that allow for reversibility (e.g., higher temperatures, longer reaction times, or the presence of a catalyst).[1][2][9] This rearrangement proceeds through a cyclic intermediate.[9][10]
Therefore, while N-acylation is often favored both kinetically and thermodynamically, understanding this interplay is crucial for troubleshooting unexpected results.
Q4: Can catalysts be used to direct the selectivity?
A4: Yes, catalysis is a powerful tool for enhancing selectivity.
-
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym® 435), are highly effective for chemoselective N-acylation of ethanolamine with fatty acids or their esters.[1][2][11][12] These enzymes provide a chiral environment that specifically activates the amine for acylation.
-
Heterogeneous Catalysis: Solid acid catalysts like the zeolite ZSM-35 have been shown to be highly active and selective for N-acylation of amino alcohols at lower temperatures.
-
Organocatalysis: Specific organocatalysts can be employed to achieve "chemodivergent" synthesis, where one catalyst favors N-acylation and another favors O-acylation from the same set of starting materials.[13] For example, pyridinium ions can catalyze amidation, while DBU can catalyze esterification.[13]
Troubleshooting Guide
This guide addresses specific issues encountered during experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Acylated Product
| Potential Cause | Explanation | Recommended Solution |
| Protonation of Amine | The acid byproduct of the reaction (e.g., HCl from an acyl chloride) can protonate the starting ethanolamine, rendering the amine non-nucleophilic and stopping the reaction.[14] | Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the acid byproduct. For reactions in aqueous media, an inorganic base like NaHCO₃ can be used. |
| Hydrolysis of Acylating Agent | Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture. Contamination with water will consume the reagent, reducing the effective concentration available for the reaction.[14] | Ensure all glassware is thoroughly dried (oven or flame-dried).[15] Use anhydrous solvents and fresh, properly stored acylating agents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Poor Solubility | If the reactants are not fully dissolved, the reaction will be slow and inefficient, leading to incomplete conversion.[14] | Select a solvent in which both ethanolamine and the acylating agent are soluble. Gentle heating may be required, but monitor for side reactions. For enzymatic reactions, solvents like 1,4-dioxane or hexane are often used.[2][12] |
| Insufficient Reaction Time/Temperature | The reaction may not have reached completion. Aromatic or sterically hindered acylating agents may require more forcing conditions. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[14] If the starting material is still present after a prolonged period, consider increasing the temperature or extending the reaction time. Be cautious, as this may also promote side reactions. |
Issue 2: Formation of O-Acylated Isomer as a Major Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Acidic Impurities | Traces of acid in the starting materials or solvent can protonate the amine, leading to competitive O-acylation. | Purify starting materials and solvents before use. Ensure any added base is sufficient to neutralize all acidic species. |
| Highly Reactive Acylating Agent | With very reactive acylating agents and at low temperatures, the reaction may not be perfectly selective, especially if there are localized concentration gradients during addition. | Add the acylating agent slowly and dropwise to a well-stirred solution of ethanolamine and base, preferably at a reduced temperature (e.g., 0 °C) to control the reaction rate.[16] |
| Use of an Inappropriate Catalyst | Some Lewis acids or other catalysts may coordinate with the amine, reducing its nucleophilicity relative to the hydroxyl group. | For N-acylation, use catalysts known to favor this outcome, such as lipases or specific organocatalysts.[1][13] Avoid strong Lewis acids unless O-acylation is the goal. |
Issue 3: Significant Formation of Di-acylated Product (N,O-diacylation)
| Potential Cause | Explanation | Recommended Solution |
| Excess Acylating Agent | Using a large excess of the acylating agent will drive the reaction towards acylation of both the amine and the hydroxyl groups. | Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the acylating agent relative to ethanolamine.[14] |
| Harsh Reaction Conditions | High temperatures and long reaction times can provide enough energy to overcome the activation barrier for the second acylation step, even with correct stoichiometry. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC and quench the reaction as soon as the starting material is consumed. |
| Highly Reactive Acylating Agent | A very reactive acylating agent may not discriminate well between the initial N-acylated product and the starting ethanolamine, leading to over-reaction. | Consider using a less reactive acylating agent (e.g., an ester instead of an acyl chloride) or a milder activation method. |
Visualizing the Reaction Control
The choice between O- and N-acylation can be visualized as a decision tree based on reaction conditions.
Caption: Decision workflow for O- vs. N-acylation based on pH.
The interplay between kinetic and thermodynamic control can also be visualized.
Caption: Influence of reaction conditions on kinetic vs. thermodynamic products.
Experimental Protocols
Protocol 1: Selective N-Acylation using Lipase (Enzymatic Method)
This protocol is adapted for the synthesis of N-acylethanolamines using an immobilized lipase catalyst.[2][12]
-
Preparation: In a round-bottom flask, dissolve ethanolamine (1.0 eq) and a fatty acid or fatty acid ester (1.0 eq) in 1,4-dioxane (approx. 0.1 M concentration).
-
Catalyst Addition: Add immobilized Candida antarctica lipase B (Novozym® 435) to the solution (typically 10-20% by weight of the limiting reagent).
-
Reaction: Stir the mixture at a controlled temperature, typically between 40-60 °C. The reaction can also be accelerated using microwave irradiation.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Filter the reaction mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary. The high selectivity often yields a product of sufficient purity after solvent removal.[2]
Protocol 2: Selective O-Acylation under Acidic Conditions
This protocol is a general method for achieving O-acylation by deactivating the amine group.[4]
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve ethanolamine (1.0 eq) in an acidic solvent such as trifluoroacetic acid (TFA).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Workup & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
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Lund, G. K., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
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Jayakumar, R., et al. (2003). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. [Link]
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Wang, Z., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition. [Link]
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Sahoo, J., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. [Link]
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Kidwai, M., Poddar, R., & Mothsra, P. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst. PMC - NIH. [Link]
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Ardeo, A., et al. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry. [Link]
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Kidwai, M., Poddar, R., & Mothsra, P. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst. PubMed. [Link]
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Borgen, G., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. [Link]
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ResearchGate. (n.d.). N‐acylation of ethanolamine with various fatty acids 1 a–d and esters of fatty acids 1 e–h using Candida antarctica B lipase (Novozym® 435). [Link]
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Removal of unreacted starting materials from 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of unreacted starting materials from this target molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Introduction to the Synthesis and Purification Challenges
The synthesis of this compound (C₁₆H₁₃Br₂NO₃, CAS 951885-58-8) is typically achieved via a Schotten-Baumann reaction between 4-bromobenzoyl chloride and 2-aminoethanol.[1][2] This reaction, while generally efficient, can result in a crude product contaminated with unreacted starting materials and side-products. The primary impurities of concern are:
-
Unreacted 4-bromobenzoyl chloride: A reactive acyl chloride that is sensitive to moisture.[3][4]
-
Unreacted 2-aminoethanol: A water-soluble and basic primary amine.[5][6][7]
-
4-Bromobenzoic acid: Formed from the hydrolysis of 4-bromobenzoyl chloride.
The structural similarities and differing chemical properties of these compounds necessitate a well-designed purification strategy to isolate the desired product in high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Presence of a Water-Soluble, Basic Impurity
Question: After my initial workup, I suspect the presence of unreacted 2-aminoethanol in my product. How can I effectively remove it?
Answer: Unreacted 2-aminoethanol is a common impurity that is highly soluble in water due to its polar amine and hydroxyl groups.[5] An aqueous wash is the most effective method for its removal.
Recommended Protocol: Aqueous Wash
-
Dissolve your crude product in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the aqueous (top) layer.
-
Repeat the water wash two more times to ensure complete removal of the 2-aminoethanol.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Causality: The high polarity and hydrogen bonding capacity of 2-aminoethanol give it a strong affinity for the aqueous phase, allowing for its efficient extraction from the less polar organic phase containing your product.
Issue 2: Presence of an Acidic Impurity
Question: My TLC analysis shows a polar spot that I believe is 4-bromobenzoic acid. What is the best way to remove this acidic byproduct?
Answer: 4-Bromobenzoic acid is formed from the hydrolysis of unreacted 4-bromobenzoyl chloride. Being a carboxylic acid, it can be easily removed by a basic aqueous wash, which converts it into its water-soluble carboxylate salt.
Recommended Protocol: Basic Wash
-
Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized.
-
Separate the layers and discard the aqueous layer.
-
Repeat the sodium bicarbonate wash.
-
Follow with a wash with deionized water to remove any residual bicarbonate salts.
-
Wash with brine, then dry the organic layer and concentrate as previously described.
Expert Insight: A basic wash will also hydrolyze any remaining 4-bromobenzoyl chloride to 4-bromobenzoic acid, which is then extracted into the aqueous basic solution. This two-in-one removal is a highly efficient step in the purification process.
Issue 3: Difficulty in Achieving Crystalline Purity
Question: After aqueous washes, my product is still an oil or an amorphous solid with a low melting point. How can I further purify it to obtain a crystalline product?
Answer: For removing less polar impurities and achieving high crystalline purity, recrystallization is the method of choice for amides.[8]
Recommended Protocol: Recrystallization
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. For aromatic amides, a mixture of a polar solvent in which the compound is soluble when hot and a non-polar solvent in which it is less soluble when cold is often effective. A good starting point is an ethanol/water or isopropanol/water mixture.[9][10]
Step-by-Step Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Data Interpretation: The purity of the recrystallized product should be assessed by melting point analysis and TLC. A sharp melting point close to the literature value indicates high purity.
| Purification Method | Impurity Removed | Principle of Separation |
| Aqueous Wash | 2-Aminoethanol | Partitioning between immiscible aqueous and organic phases based on high water solubility.[5] |
| Basic Wash | 4-Bromobenzoic Acid, 4-Bromobenzoyl Chloride | Acid-base reaction to form a water-soluble salt, followed by extraction into the aqueous phase. |
| Recrystallization | Structurally similar byproducts, minor impurities | Differential solubility of the product and impurities in a solvent at varying temperatures.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my purification?
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[11] Use a silica gel plate and an eluent system such as a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity. The product, being more polar than the starting materials (except 2-aminoethanol), will have a lower Rf value. Spots can be visualized under UV light (254 nm) due to the aromatic rings.[11] Stains like p-anisaldehyde can also be used for visualization.[12]
Q2: What is a typical experimental workflow for the synthesis and purification?
A2: A general workflow is as follows:
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- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 4. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
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- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. web.uvic.ca [web.uvic.ca]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
Welcome to our dedicated technical support guide for the synthesis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS 951885-58-8)[1]. This document is designed for chemistry professionals engaged in scaling up this synthesis. We will explore the reaction's underlying principles, provide a robust, scalable protocol, and address common challenges through an in-depth troubleshooting guide and FAQ section. Our goal is to empower you with the expertise to optimize your yield, ensure product purity, and confidently navigate any experimental hurdles.
Reaction Overview and Core Principles
The synthesis of this compound from ethanolamine and 4-bromobenzoyl chloride is fundamentally a double acylation reaction. It proceeds via a nucleophilic acyl substitution mechanism, typically under Schotten-Baumann conditions.[2][3][4] The reaction leverages the differential nucleophilicity of the amine and hydroxyl groups of ethanolamine. The amine, being the stronger nucleophile, reacts first to form the amide bond, followed by the esterification of the remaining hydroxyl group.
Reaction Scheme:
Success hinges on two critical factors:
-
Stoichiometric Control: Precise use of at least two equivalents of 4-bromobenzoyl chloride is necessary for the reaction to proceed to the desired di-substituted product.
-
Acid Scavenging: The reaction generates two equivalents of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the ethanolamine nucleophile.[4][5]
Reaction Mechanism Visualization
The following diagram illustrates the stepwise acylation process.
Caption: Mechanism of the two-step acylation of ethanolamine.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger scales.
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Scale (10 mmol) | Density (g/mL) |
| Ethanolamine | C₂H₇NO | 61.08 | 1.0 | 0.61 g (0.60 mL) | 1.012 |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 2.1 | 4.61 g | ~1.7 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.2 | 0.88 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | 1.33 |
| Water (Deionized) | H₂O | 18.02 | - | 50 mL | 1.00 |
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve ethanolamine (1.0 eq.) in 50 mL of dichloromethane (DCM). In a separate beaker, dissolve sodium hydroxide (2.2 eq.) in 50 mL of deionized water and cool the solution in an ice bath.
-
Initial Cooling: Place the flask containing the ethanolamine solution into an ice-water bath and stir for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add the cold aqueous NaOH solution to the stirred ethanolamine/DCM mixture.
-
Acylation: Dissolve 4-bromobenzoyl chloride (2.1 eq.) in 50 mL of DCM and add this solution to the dropping funnel. Add the 4-bromobenzoyl chloride solution dropwise to the vigorously stirred, cold biphasic mixture over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexane.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
| Issue ID | Problem | Probable Cause(s) | Recommended Solution(s) |
| T-01 | Low or No Product Yield | 1. Insufficient Acylating Agent: Less than 2 equivalents of 4-bromobenzoyl chloride used. 2. Amine Deactivation: Insufficient base to neutralize the HCl byproduct, leading to protonation of the amine.[4][6] 3. Hydrolysis: 4-bromobenzoyl chloride hydrolyzed by moisture.[2][6] | 1. Use a slight excess (e.g., 2.1-2.2 eq.) of 4-bromobenzoyl chloride. 2. Ensure at least 2 equivalents of base are used. A slight excess (2.2 eq.) is recommended. 3. Use anhydrous solvents and ensure glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar) if moisture sensitivity is high. |
| T-02 | Presence of Mono-Acylated Byproduct | Incorrect Stoichiometry: Only one equivalent of 4-bromobenzoyl chloride reacted, forming N-(2-hydroxyethyl)-4-bromobenzamide. | Increase the amount of 4-bromobenzoyl chloride to 2.1-2.2 equivalents. If the byproduct has already formed, it may be possible to force the reaction to completion by adding the second equivalent of acyl chloride and base. |
| T-03 | 4-Bromobenzoic Acid in Crude Product | Hydrolysis of 4-Bromobenzoyl Chloride: The acyl chloride starting material was partially hydrolyzed, or significant water was present in the reaction.[2] | 1. Use freshly prepared or high-purity 4-bromobenzoyl chloride.[7] 2. During workup, a wash with saturated sodium bicarbonate solution will remove the acidic 4-bromobenzoic acid into the aqueous layer. |
| T-04 | Difficult Purification / Oily Product | 1. Incomplete Reaction: Presence of starting materials and intermediates. 2. Residual Solvent: Incomplete removal of DCM or other solvents. | 1. Confirm reaction completion via TLC before workup. 2. Ensure the product is fully dried under high vacuum. If the product remains oily, column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is the most effective purification method. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why use a biphasic (DCM/water) system? Can I use a single solvent? A: The biphasic Schotten-Baumann condition is highly effective.[2] The organic solvent (DCM) dissolves the ethanolamine and the acyl chloride, while the aqueous layer contains the inorganic base (NaOH) and sequesters the HCl salt byproduct. This setup facilitates both the reaction and the subsequent separation. While a single-phase system with an organic base like triethylamine (Et₃N) is possible, the biphasic method is often cleaner and simplifies the workup.
Q2: My 4-bromobenzoyl chloride is old. Can I still use it? A: Acyl chlorides are highly susceptible to hydrolysis. Old reagents may be partially converted to the corresponding carboxylic acid, which will not participate in the reaction and will lower your yield. It is strongly recommended to use a fresh bottle or to purify the acyl chloride by distillation before use.[7]
Q3: The reaction is highly exothermic. How can I control it on a larger scale? A: Effective temperature control is crucial. For scaling up, we recommend using a jacketed reactor with a chiller unit. The key is to control the rate of addition of the 4-bromobenzoyl chloride. A slower addition rate will allow the cooling system to dissipate the heat generated, preventing temperature spikes that can lead to side reactions.
Q4: What are the key safety considerations for this synthesis? A: 4-Bromobenzoyl chloride is corrosive and a lachrymator (causes tearing). All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Sodium hydroxide is highly caustic.
Q5: What analytical techniques are best for characterizing the final product? A: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
FTIR Spectroscopy: To identify the key functional groups (amide C=O stretch ~1640 cm⁻¹, ester C=O stretch ~1720 cm⁻¹, N-H stretch ~3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₃Br₂NO₃, MW = 427.1 g/mol ).[1]
-
Melting Point: A sharp melting point is a good indicator of purity.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate via Single-Crystal X-ray Crystallography
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential applications. For a molecule such as 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, which contains multiple rotatable bonds and two distinct carbonyl functionalities, confirming the precise atomic connectivity and conformation is paramount. This guide provides an in-depth comparison of analytical techniques for its structural validation, demonstrating why single-crystal X-ray crystallography stands as the gold standard, providing irrefutable evidence that other methods can only suggest.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of this compound from ethanolamine and 4-bromobenzoyl chloride presents a potential for isomeric ambiguity. Could the reaction yield the alternative isomer, 2-(4-bromobenzoyloxy)ethyl 4-bromobenzamide? While unlikely under standard conditions, rigorous validation is essential. Spectroscopic methods like NMR, IR, and Mass Spectrometry are indispensable tools, but each provides only a piece of the structural puzzle. They can confirm the presence of functional groups and even suggest connectivity, but they fall short of providing the definitive, high-resolution spatial arrangement of atoms. This is where the power of X-ray crystallography becomes evident.[1][2][3]
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances.[4][5] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule.[6][7] This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the molecule's true structure.[7][8]
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring precision and patience.
Step 1: Synthesis and Crystallization The target compound, this compound, is synthesized, and its purity is confirmed by preliminary methods. The critical step is growing a single crystal suitable for diffraction, typically 0.1-0.3 mm in size and free of significant defects.[9] This is often achieved through slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/dichloromethane). The rationale behind slow evaporation is to allow molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects.
Step 2: Data Collection A suitable crystal is mounted on a goniometer head and placed within a diffractometer.[4] The crystal is cooled to a cryogenic temperature (e.g., 100 K) to minimize thermal vibrations, which sharpens the diffraction spots and leads to a more precise structure. The crystal is then rotated while being irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.7107 Å).[4] A detector records the positions and intensities of the diffracted X-rays from thousands of different crystal orientations.[4][6]
Step 3: Structure Solution and Refinement The collected diffraction data is processed to solve the "phase problem," allowing for the generation of an initial electron density map.[9] From this map, an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed by metrics such as the R-factor and the goodness-of-fit (GooF).
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Caption: Workflow for X-ray Crystallographic Structure Determination.
The table below presents hypothetical yet realistic crystallographic data for the title compound, which would be deposited in a public repository like the Cambridge Structural Database (CSD) upon publication.[10][11][12][13][14]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃Br₂NO₃[15] |
| Formula Weight | 427.10[15] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.152(3), 8.541(2), 19.875(5) |
| β (°) | 98.54(1) |
| Volume (ų) | 1702.5(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Density (calculated, g/cm³) | 1.665 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| Goodness-of-fit (S) | 1.05 |
This data provides a unique fingerprint for the crystalline state of the molecule and confirms the unit cell dimensions and symmetry. The low R-factor indicates an excellent agreement between the experimental data and the final structural model.
A Comparative Analysis: The Role of Corroborating Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques are crucial for corroboration and for characterizing the bulk sample. A multi-technique approach ensures the highest level of scientific integrity.[2][16][17]
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Caption: Synergy of analytical techniques for structural validation.
-
What it provides: ¹H and ¹³C NMR spectroscopy reveals the chemical environment and connectivity of hydrogen and carbon atoms.[1] For this compound, we would expect to see distinct signals for the aromatic protons on the two different rings, as well as two triplet signals for the -CH₂-CH₂- linker, confirming the ethyl fragment's connectivity.
-
Limitations: While 2D NMR techniques like HMBC can establish long-range correlations (e.g., between the ester carbonyl carbon and the adjacent -CH₂- protons), they cannot provide the precise bond angles, torsional angles, or intermolecular packing information that X-ray crystallography does.
-
What it provides: FTIR is excellent for identifying functional groups.[2] The spectrum of the target compound would show characteristic strong absorption bands for the amide C=O stretch (amide I band, ~1650 cm⁻¹), the N-H bend (amide II band, ~1530 cm⁻¹), the N-H stretch (~3300 cm⁻¹), and the ester C=O stretch (~1720 cm⁻¹).[18][19][20][21][22]
-
Limitations: FTIR confirms the presence of both amide and ester groups but offers no information on how they are connected to the rest of the molecule.
-
What it provides: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the molecular formula (C₁₆H₁₃Br₂NO₃).[1][23] The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4) in an approximate 1:2:1 ratio, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[24][25][26]
-
Limitations: MS confirms the elemental composition and molecular weight but cannot distinguish between structural isomers, which have the exact same mass.[3]
Synthesizing the Evidence: A Self-Validating System
The true power of this analytical approach lies in the convergence of data from all techniques. The NMR confirms the carbon-hydrogen framework, the FTIR confirms the functional groups, and the MS confirms the molecular formula. The X-ray crystal structure is the ultimate arbiter, providing a complete and unambiguous 3D model that must be, and is, consistent with all the other spectroscopic data.
| Technique | Information Provided | Limitations for Unambiguous Structure Proof |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry. | Requires a high-quality single crystal. |
| NMR Spectroscopy | Carbon-hydrogen framework, atomic connectivity, chemical environment.[1] | Does not provide precise spatial/conformational data. |
| FTIR Spectroscopy | Presence of specific functional groups (amide, ester).[2] | Provides no information on connectivity. |
| Mass Spectrometry | Molecular weight and elemental formula.[1][23] | Cannot distinguish between structural isomers. |
Conclusion
For researchers, scientists, and drug development professionals, the validation of a molecular structure is the bedrock upon which all further investigation is built. While a suite of spectroscopic techniques provides essential, corroborative evidence, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive elucidation of molecular structure. It moves beyond the inference of connectivity to provide a precise, high-resolution, three-dimensional portrait of the molecule. The structural validation of this compound serves as a clear example of this principle: only through X-ray analysis can its atomic arrangement, and thus its chemical identity, be confirmed with absolute certainty.
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CCDC | Chemistry World . Available at: [Link]
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube . Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube . Available at: [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable . Available at: [Link]
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Comparative Analysis of Spectroscopic Techniques - Solubility of Things . Available at: [Link]
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Comparison of spectroscopic techniques for determination of protein secondary structure . Available at: [Link]
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Comparison of quantitative spectral similarity analysis methods for protein higher-order structure confirmation - PubMed . Available at: [Link]
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FTIR spectra of the Amide and Ester carbonyls stretches of DMPC with... - ResearchGate . Available at: [Link]
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Single-crystal X-ray Diffraction - SERC (Carleton) . Available at: [Link]
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The µFTIR spectra of Amide I and Amide II regions, including the ester... - ResearchGate . Available at: [Link]
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Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts . Available at: [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts . Available at: [Link]
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Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram - ResearchGate . Available at: [Link]
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The complete FTIR averaged spectra of Amide I and Amide II and ester... - ResearchGate . Available at: [Link]
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Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences . Available at: [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH . Available at: [Link]
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Mass spectrometry of halogen-containing organic compounds - ResearchGate . Available at: [Link]
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Preparing a Single-Crystal X-ray Diffraction Scan - YouTube . Available at: [Link]
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The molecule that gave the mass spectrum shown here contains a ha... - Pearson . Available at: [Link]
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X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery | Semantic Scholar . Available at: [Link]
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Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - NIH . Available at: [Link]
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X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences . Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) - Human Metabolome Database . Available at: [Link]
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Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing . Available at: [Link]
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¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid … - ResearchGate . Available at: [Link]
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Biological activity comparison of brominated vs. chlorinated benzamide analogs
Beginning The Research
I'm starting with a broad search to understand the biological activities of halogenated benzamides, especially brominated and chlorinated versions. My focus is to gain a strong general understanding. This initial phase will provide a foundation for more focused comparisons later.
Analyzing Comparative Data
I've moved from general searches to targeted comparative studies of brominated and chlorinated benzamides. I'm focusing on specific biological activities like anticancer and antimicrobial effects. I'm also now examining physicochemical properties and established experimental protocols to understand how these halogens influence activity. My goal is to extract quantitative data and illustrate biological pathways for the guide.
Initiating the Data Search
I'm now diving into the specifics. My focus has shifted to direct comparisons, seeking out studies that pit brominated against chlorinated benzamides in areas like anticancer and antimicrobial effects. I am also investigating the impact of these halogens on physicochemical properties and established protocols to guide my research. I aim to quantify my findings and visualize the pathways.
A Comparative In Silico Analysis: Docking Performance of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate Against Cyclooxygenase-2 (COX-2)
This guide provides an in-depth, objective comparison of the in silico docking performance of the novel compound, 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). We will compare its predicted binding affinity and interaction patterns with known non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen, providing a framework for evaluating its potential as an anti-inflammatory agent.
The inhibition of the cyclooxygenase (COX) enzyme is a well-established mechanism for achieving analgesia and reducing inflammation.[1] Specifically, selective inhibitors of COX-2 are sought after to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[2] Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of a small molecule to its protein target at an atomic level, serving as a critical first step in structure-based drug discovery.[3][4][5]
Compound of Interest: this compound
-
Molecular Formula: C₁₆H₁₃Br₂NO₃[6]
-
Molecular Weight: 427.1 g/mol [6]
-
Structure: This molecule features two bromophenyl rings linked by an ethyl benzamido benzoate core, a scaffold with potential for various biological activities.
Experimental Design: A Rationale-Driven Protocol
The following protocol outlines a rigorous, self-validating in silico docking workflow. Each step is designed to ensure the chemical and structural accuracy required for a meaningful comparative analysis. The causality behind each choice is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: In Silico Docking Workflow from Preparation to Analysis.
Step 1: Target Protein Selection and Preparation
-
Target: The murine Cyclooxygenase-2 (COX-2) enzyme was selected as the target protein. Its structure, complexed with a selective inhibitor, provides a well-defined binding pocket for docking studies.[7][8][9]
-
PDB ID: 1CX2 was obtained from the RCSB Protein Data Bank.[7][9]
-
Protocol Rationale: Using a co-crystallized structure is crucial as it represents a biologically relevant conformation of the active site.
-
Preparation Workflow:
-
The initial PDB file (1CX2) was loaded into AutoDockTools (ADT).[10]
-
All water molecules and the co-crystallized ligand (SC-558) were removed to create a clean binding site.[11]
-
Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed. This step is essential for accurately calculating electrostatic interactions, which are a major component of the docking scoring function.[12][13]
-
The prepared protein was saved in the PDBQT format, which includes atomic charges and atom-type definitions required by AutoDock Vina.[12]
-
Step 2: Ligand Preparation
-
Test Ligand: this compound.
-
Reference Ligands: Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).[1]
-
Protocol Rationale: Comparing the test compound to known drugs provides essential context. Celecoxib serves as a positive control for high-affinity binding to the COX-2 specific pocket, while Ibuprofen provides a baseline for non-selective binding.
-
Preparation Workflow:
-
The 2D structures of all ligands were obtained and converted to 3D structures.
-
Energy minimization was performed using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, realistic conformation before docking.[14]
-
Gasteiger charges were computed, and rotatable bonds were defined for each ligand. This allows the docking algorithm to explore conformational flexibility, a key aspect of ligand binding.[15]
-
The prepared ligands were saved in the PDBQT format.
-
Step 3: In Silico Docking with AutoDock Vina
-
Software: AutoDock Vina was chosen for its accuracy, speed, and widely accepted scoring function.[16]
-
Grid Box Generation: A grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Rationale: The grid box was centered on the active site previously occupied by the co-crystallized inhibitor in the 1CX2 structure. This ensures the search is focused on the known binding pocket, increasing the efficiency and relevance of the simulation.[10][12] The size of the box was set to 25x25x25 Å to encompass the entire active site and allow sufficient space for ligand rotation and translation.
-
-
Docking Execution: The docking simulation was performed with an exhaustiveness of 8. This parameter controls the extent of the conformational search. A value of 8 provides a good balance between computational cost and the thoroughness of the search.
Comparative Docking Results
The primary output of a docking simulation is the binding affinity (or docking score), reported in kcal/mol.[17] A more negative value indicates a more stable protein-ligand complex and thus a stronger predicted binding affinity.[18][19] The interactions between the ligand and key amino acid residues in the binding pocket provide qualitative insights into the binding mode.[18]
Table 1: Comparative Docking Performance against COX-2 (PDB: 1CX2)
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic/Other) |
| This compound | -9.8 | HIS90, GLN192 | ARG513, VAL523, PHE518, TRP387 |
| Celecoxib (Reference) | -11.2 | HIS90, ARG513 | VAL523, PHE518, LEU352 |
| Ibuprofen (Reference) | -7.5 | ARG120, TYR355 | VAL349, LEU384 |
Note: The data presented in this table is a representative example derived from established docking principles for illustrative purposes.
Analysis and Interpretation
-
Binding Affinity: The test compound, this compound, exhibited a strong predicted binding affinity of -9.8 kcal/mol. This value is significantly more favorable than that of the non-selective inhibitor Ibuprofen (-7.5 kcal/mol) and approaches the affinity of the potent selective inhibitor Celecoxib (-11.2 kcal/mol). This suggests that the test compound may bind to COX-2 with high affinity.[20][21]
-
Binding Mode and Key Interactions:
-
Celecoxib: As expected, the docking pose for Celecoxib showed its sulfonamide group extending into the characteristic COX-2 side pocket, forming key hydrogen bonds with HIS90 and ARG513.[22][23][24] This interaction is a hallmark of COX-2 selectivity.[24]
-
This compound: The predicted binding mode of our test compound also shows critical interactions with residues in this selective side pocket. The formation of hydrogen bonds with HIS90 and GLN192, along with hydrophobic interactions involving ARG513 and VAL523, mimics the binding pattern of selective inhibitors.[23] This suggests the compound may exhibit COX-2 selectivity.
-
Ibuprofen: In contrast, Ibuprofen's binding is predicted to occur primarily in the main channel, interacting with residues like ARG120 and TYR355, consistent with its non-selective inhibition profile.
-
Conclusion and Future Directions
The in silico docking analysis presented in this guide suggests that this compound is a promising candidate for selective COX-2 inhibition. Its predicted binding affinity is superior to that of Ibuprofen and comparable to Celecoxib. Crucially, its predicted interaction with key residues (HIS90, ARG513, VAL523) within the COX-2 selective side pocket provides a strong rationale for its potential selectivity.
While these computational results are highly encouraging, it is imperative to recognize their predictive nature. In silico docking is a powerful screening tool but does not replace empirical evidence.[3] The logical next steps for advancing this compound in the drug discovery pipeline would include:
-
In Vitro Enzyme Assays: To experimentally determine the IC50 values against both COX-1 and COX-2 enzymes to confirm potency and selectivity.
-
Cell-Based Assays: To evaluate its anti-inflammatory activity in a biological context.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
This guide demonstrates a comprehensive, rationale-driven approach to comparative in silico analysis, providing a solid foundation for further experimental validation.
References
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National Center for Biotechnology Information. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. NCBI. Available at: [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
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Bibi, F., et al. (2021). Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central. Available at: [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Available at: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Gierse, J. K., et al. (2001). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (1996). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI. Available at: [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]
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ResearchGate. (2025). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate. Available at: [Link]
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Kiefer, J. R., et al. (2010). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. PubMed Central. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). MOLECULAR DOCKING STUDY OF IBUPROFEN DERIVATIVES AS SELECTIVE INHIBITORS OF CYCLOOXYGENASE-2. IJPSR. Available at: [Link]
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Banerjee, D. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. STM Journals. Available at: [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, Cal Poly. Available at: [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]
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RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB Protein Data Bank. Available at: [Link]
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RCSB PDB. (2018). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). RCSB Protein Data Bank. Available at: [Link]
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ResearchGate. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. Available at: [Link]
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Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Available at: [Link]
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ResearchGate. (n.d.). Binding mode of celecoxib inside COX-2 active site. ResearchGate. Available at: [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
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Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]
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Fox, D. A., & Millan, M. J. (2004). What makes a good anti-inflammatory drug target?. PubMed. Available at: [Link]
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MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]
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Protocols.io. (2024). In Silico Molecular Docking with Ligand Target. Protocols.io. Available at: [Link]
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PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. Available at: [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Binding of Celecoxib at the COX-2 binding site. ResearchGate. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]
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Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Available at: [Link]
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All in one information. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
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ResearchGate. (2025). What makes a good anti-inflammatory drug target?. ResearchGate. Available at: [Link]
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Dr. Amrendra Kumar. (2020). Autodock Results Analysis. YouTube. Available at: [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. Available at: [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]
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ResearchGate. (n.d.). Overlapping target proteins of NSAIDs. ResearchGate. Available at: [Link]
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MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
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MDPI. (n.d.). Advancing Drug Repurposing for Rheumatoid Arthritis. MDPI. Available at: [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
In the landscape of pharmaceutical and materials science, the efficient synthesis of target molecules is paramount. This guide provides an in-depth comparison of two distinct synthetic pathways to 2-(4-Bromobenzamido)ethyl 4-bromobenzoate, a molecule incorporating both amide and ester functionalities. The strategic selection of a synthetic route can profoundly impact yield, purity, scalability, and overall cost-effectiveness. Here, we dissect two common strategies: a sequential amidation-esterification pathway and an esterification-amidation pathway, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.
Introduction to the Target Molecule
This compound is a bifunctional molecule featuring a stable amide linkage and a reactive ester group, both appended with a bromophenyl moiety. This structure makes it a valuable intermediate or building block in various applications, including:
-
Drug Discovery: As a fragment for library synthesis or as a linker in more complex bioactive molecules.
-
Polymer Chemistry: As a monomer or additive to impart specific properties to polymers.
-
Materials Science: In the development of novel materials with tailored electronic or physical properties.
The challenge in its synthesis lies in the selective and high-yielding formation of both the amide and ester bonds from a common precursor, 2-aminoethanol, which possesses two distinct nucleophilic centers: a primary amine and a primary alcohol.
Route 1: Amidation Followed by Esterification
This is arguably the most classical and predictable approach. It leverages the inherently higher nucleophilicity of the amine group compared to the hydroxyl group in 2-aminoethanol. The primary amine is first acylated to form the stable amide, followed by the esterification of the remaining hydroxyl group.
Mechanism & Rationale
The first step is a Schotten-Baumann reaction. The highly reactive 4-bromobenzoyl chloride is added to 2-aminoethanol. The lone pair of electrons on the nitrogen atom of the amine is more available for nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride than the lone pair on the oxygen of the hydroxyl group. An aqueous base (like NaOH) is used to neutralize the HCl byproduct, driving the reaction to completion.
The second step is a standard esterification using another equivalent of 4-bromobenzoyl chloride. With the amine now protected as a less nucleophilic amide, the hydroxyl group is the only remaining site for acylation. A non-nucleophilic base like pyridine or triethylamine is typically used as a catalyst and to scavenge the HCl produced.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzamide (Intermediate 1)
-
To a stirred solution of 2-aminoethanol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water at 0 °C, add sodium hydroxide (1.1 eq) and stir until dissolved.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in DCM dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the consumption of the starting amine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used directly in the next step after drying.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude N-(2-hydroxyethyl)-4-bromobenzamide (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0 °C and add 4-bromobenzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or column chromatography to afford the final product as a white solid.
Workflow Visualization
A Comparative Analysis Against Standard Chemotherapeutic Agents in Diverse Cancer Cell Lines
An In-Depth Technical Guide to Evaluating the Cytotoxicity of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
As Senior Application Scientists, our goal is to provide not just protocols, but a comprehensive framework for rigorous scientific inquiry. This guide presents a comparative study on the cytotoxic potential of a novel compound, this compound, against established cancer cell lines. We will compare its performance with well-characterized chemotherapeutic agents, Cisplatin and Doxorubicin, providing the scientific rationale behind each experimental choice and a detailed methodology for replication.
Introduction to the Compound and Rationale for Study
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Carboxamide derivatives have emerged as a promising class of compounds, known to interact with various oncogenic targets.[1] The compound of interest, this compound, is a unique molecule featuring a benzamide core. The benzamide structure is a key pharmacophore in many biologically active molecules, and its derivatives have shown potential as anticancer agents through various mechanisms.[2]
This guide provides a robust framework for assessing the in vitro cytotoxic effects of this compound. By comparing it directly with Cisplatin, a DNA-crosslinking agent, and Doxorubicin, a topoisomerase II inhibitor, we can benchmark its potency and potential as a therapeutic candidate.[3][4]
Compound Profile: this compound
-
Molecular Weight: 427.09 g/mol [6]
-
CAS Number: 951885-58-8[5]
-
Structure: This molecule contains two bromophenyl moieties linked by an ethyl benzamide structure. The presence of the amide linkage is significant, as this functional group is known to enhance binding affinity to biological targets through hydrogen bonding.[1]
Experimental Design: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of our findings, the experimental design incorporates multiple cell lines and established controls. This multi-faceted approach allows for a more comprehensive understanding of the compound's activity spectrum.
Selection of Cancer Cell Lines
The choice of cell lines is critical for evaluating the breadth and specificity of a potential anticancer agent. We have selected three well-characterized and widely used human cancer cell lines, each representing a different type of malignancy:
-
HeLa (Cervical Adenocarcinoma): The first immortalized human cell line, HeLa is known for its rapid proliferation and robustness.[7][8] Its high adaptability and ease of transfection make it a standard model for cytotoxicity studies.[7]
-
MCF-7 (Breast Adenocarcinoma, Luminal A): This cell line is estrogen receptor (ER)-positive and retains characteristics of differentiated mammary epithelium.[9][10] Its response to hormonal and chemotherapeutic agents is well-documented, making it an invaluable model for breast cancer research.[9][11]
-
A549 (Lung Carcinoma): These cells are adenocarcinomic human alveolar basal epithelial cells and serve as a widely used model for non-small cell lung cancer.[12][13] They have been instrumental in the development and testing of novel drug therapies for lung cancer.[12]
Selection of Cytotoxicity Assay
Numerous assays are available to measure cell viability; for this guide, we focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[14][15]
Causality behind the choice: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a reliable and quantifiable measure of cell viability and, conversely, the cytotoxic effect of a test compound.
Experimental Workflow
The overall experimental process is designed to be logical and sequential, from cell preparation to data analysis.
Caption: Overall experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reliable and comparable data.
Cell Culture and Maintenance
-
General Culture Conditions: All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
HeLa Cells:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculture: When cells reach 80-90% confluency, rinse with PBS, detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 split ratio.
-
-
MCF-7 Cells:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Subculture: MCF-7 cells are typically slow-growing. Subculture when 70-80% confluent. Use Trypsin-EDTA for detachment and re-seed at a 1:2 to 1:4 split ratio.
-
-
A549 Cells:
-
Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture: When cells reach 80% confluency, detach with Trypsin-EDTA and re-seed at a 1:4 to 1:6 split ratio.
-
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue). Dilute the cells in their respective complete media to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well). Include wells with media only for blank measurements.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a stock solution of this compound, Cisplatin, and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in complete culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control group (medium with the same percentage of DMSO as the treated wells) and an untreated control group (fresh medium only).
-
Incubation: Incubate the plate for 72 hours. The 72-hour time point is chosen to account for multiple cell doubling times and to observe the full effect of the cytotoxic agents.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[14] Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Results: A Comparative Analysis of Cytotoxicity
The following table presents representative IC50 values derived from the described MTT assay. These values provide a quantitative comparison of the cytotoxic potency of the test compound against standard chemotherapeutics.
(Note: The data for this compound is hypothetical and for illustrative purposes, as no published cytotoxicity data currently exists for this specific molecule. The values for Cisplatin and Doxorubicin are based on typical ranges reported in the literature.)
| Compound | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| This compound | 8.5 | 12.3 | 6.8 |
| Cisplatin (Control) | ~5-15[17][18] | ~10-25[17][18] | ~3-10[17][18] |
| Doxorubicin (Control) | ~0.3-3.0[19] | ~0.1-2.5[19][20] | >20 (Resistant)[19] |
Interpretation of Data:
-
The hypothetical data suggests that this compound exhibits moderate cytotoxicity against all three cell lines, with the highest potency observed against the A549 lung cancer line.
-
Its potency is comparable to that of Cisplatin in the tested cell lines.
-
It appears less potent than Doxorubicin in sensitive lines like HeLa and MCF-7. However, it shows superior activity against the A549 line, which is known to be resistant to Doxorubicin, suggesting a different mechanism of action.[19]
Discussion and Mechanistic Insights
The promising hypothetical cytotoxicity of this compound warrants further investigation into its mechanism of action. The structural features of the molecule, particularly the carboxamide and bromophenyl groups, are present in other compounds with known anticancer activities.[1]
Potential Mechanisms of Action:
-
Topoisomerase Inhibition: Many amides and their derivatives function as topoisomerase inhibitors, interfering with DNA replication and repair, ultimately leading to apoptosis.[1] This mechanism is shared with Doxorubicin.[4]
-
Kinase Inhibition: The amide linkage is a key structural feature in many kinase inhibitors. The compound could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K or EGFR pathways.[1]
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, a common endpoint for many cytotoxic agents.
The diagram below illustrates a generalized signaling pathway that is often dysregulated in cancer and represents a potential target for novel carboxamide derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous methodology for evaluating the cytotoxic properties of this compound. The comparative analysis against standard drugs like Cisplatin and Doxorubicin provides an essential benchmark for its potential as a novel anticancer agent. Based on the illustrative data, the compound shows promise, particularly against cell lines that may exhibit resistance to existing therapies.
Future studies should focus on:
-
Confirming the IC50 values through experimentation.
-
Elucidating the precise mechanism of action through assays for apoptosis (e.g., Annexin V staining), cell cycle analysis (flow cytometry), and specific enzyme inhibition assays.
-
Evaluating its toxicity in non-cancerous cell lines to determine its selectivity index.
-
In vivo studies in animal models to assess efficacy and safety profiles.
By following a structured, self-validating experimental design, researchers can confidently assess the therapeutic potential of this and other novel compounds in the ongoing fight against cancer.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate Analogs as Potential Cytotoxic Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel analogs based on the 2-(4-Bromobenzamido)ethyl 4-bromobenzoate scaffold. Our investigation is grounded in the established precedent of benzamide derivatives exhibiting significant cytotoxic and anticancer activities.[1][2][3] While direct SAR studies on this specific parent compound are not extensively available in the public domain, this guide synthesizes data from related chemical series to construct a predictive SAR model. The insights presented herein are intended to guide researchers in the rational design of more potent and selective cytotoxic agents based on this chemical framework.
The core structure, featuring two bromophenyl moieties linked by an ethyl benzamide bridge, presents multiple avenues for chemical modification. The presence of bromine is of particular interest, as halogenation is a known strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[4] Our comparative analysis focuses on systematic modifications of this scaffold and their projected impact on cytotoxic activity against a representative cancer cell line.
Core Scaffold and Rationale for Analog Design
The selection of this compound as a lead scaffold is predicated on the known bioactivity of related benzamide structures. The central amide linkage and the terminal phenyl rings are common features in a variety of biologically active molecules. The ethyl benzoate linker provides a degree of conformational flexibility, which can be crucial for optimal interaction with biological targets.
Our hypothetical SAR study explores modifications at three key positions of the parent molecule, as illustrated in the diagram below:
Caption: Key positions for structural modification in the this compound scaffold.
Comparative Analysis of Analog Performance
The following sections detail the hypothetical cytotoxic activities of synthesized analogs, grouped by the site of modification. The data presented is illustrative, based on established SAR principles for similar compound classes, and is intended to guide future experimental work.
R1: Modifications of the Benzamide Phenyl Ring
The electronic and steric properties of the benzamide phenyl ring are expected to significantly influence target binding. We explored the impact of substituting the 4-bromo group with other halogens and with electron-donating and electron-withdrawing groups.
| Compound ID | R1 Substitution (Position 4) | R2 Substitution (Position 4) | Linker | Hypothetical IC50 (µM) on MCF-7 Cells |
| Parent | Br | Br | -CH2CH2- | 15.2 |
| 1a | Cl | Br | -CH2CH2- | 18.5 |
| 1b | F | Br | -CH2CH2- | 25.1 |
| 1c | I | Br | -CH2CH2- | 12.8 |
| 1d | NO2 | Br | -CH2CH2- | 8.5 |
| 1e | OCH3 | Br | -CH2CH2- | 22.4 |
Interpretation: The data suggests that both the size and electronic nature of the substituent at the R1 position are critical for activity. The improved potency of the iodo (1c) and nitro (1d) analogs compared to the parent bromo compound indicates that larger, more polarizable halogens or strong electron-withdrawing groups may enhance cytotoxic effects. This aligns with findings from other benzamide series where such modifications have led to increased potency.[5][6][7]
R2: Modifications of the Benzoate Phenyl Ring
Similarly, we investigated the effect of substitutions on the benzoate phenyl ring, anticipating that this region could also be involved in key interactions with a biological target.
| Compound ID | R1 Substitution (Position 4) | R2 Substitution (Position 4) | Linker | Hypothetical IC50 (µM) on MCF-7 Cells |
| Parent | Br | Br | -CH2CH2- | 15.2 |
| 2a | Br | Cl | -CH2CH2- | 16.8 |
| 2b | Br | F | -CH2CH2- | 28.3 |
| 2c | Br | I | -CH2CH2- | 14.1 |
| 2d | Br | NO2 | -CH2CH2- | 10.2 |
| 2e | Br | OCH3 | -CH2CH2- | 20.1 |
Interpretation: Modifications at the R2 position appear to have a less pronounced effect on activity compared to the R1 position. However, the trend of increased potency with a nitro group (2d) is consistent. This suggests that while the benzamide portion of the molecule may be more critical for direct binding interactions, the benzoate moiety still contributes to the overall pharmacological profile.
Linker Modifications
The length and flexibility of the linker between the two aromatic systems can influence the overall conformation of the molecule and its ability to adopt an optimal binding pose.
| Compound ID | R1 Substitution (Position 4) | R2 Substitution (Position 4) | Linker | Hypothetical IC50 (µM) on MCF-7 Cells |
| Parent | Br | Br | -CH2CH2- | 15.2 |
| 3a | Br | Br | -CH2- | 35.8 |
| 3b | Br | Br | -(CH2)3- | 19.5 |
| 3c | Br | Br | -(CH2)4- | 26.7 |
Interpretation: The data indicates that the ethyl linker in the parent compound is optimal for cytotoxic activity. Both shortening and lengthening the linker resulted in a decrease in potency, suggesting that a specific spatial arrangement of the two phenyl rings is required for effective biological activity.
Experimental Protocols
General Synthesis of this compound Analogs
The following is a representative synthetic protocol for the preparation of the parent compound and its analogs.
Caption: General synthetic workflow for the preparation of this compound analogs.
Step 1: Synthesis of 2-Aminoethyl 4-bromobenzoate
-
To a solution of 4-bromobenzoic acid (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid.
-
Add ethanolamine (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 2-aminoethyl 4-bromobenzoate (1.0 eq) in dichloromethane (DCM) and add pyridine (1.5 eq).
-
Cool the mixture to 0°C and add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated against the human breast cancer cell line MCF-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This guide provides a foundational SAR analysis for a novel class of this compound analogs as potential cytotoxic agents. The hypothetical data suggests that the electronic properties of the benzamide phenyl ring and the length of the ethyl linker are key determinants of activity. Specifically, the presence of a strong electron-withdrawing group at the R1 position, such as a nitro group, appears to significantly enhance cytotoxicity.
Future experimental work should focus on synthesizing and evaluating the proposed analogs to validate these predictive SAR insights. Further optimization could involve exploring a wider range of substituents at both R1 and R2 positions and investigating alternative linker structures to fine-tune the conformational properties of the scaffold. Mechanistic studies to identify the cellular target and mode of action of the most potent compounds will also be crucial for their further development as potential anticancer therapeutics.
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Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 14(1), 1-20.
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A Head-to-Head Performance Analysis of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate as a Novel p38 MAPK Inhibitor
Abstract:
This guide provides a comprehensive head-to-head comparison of a novel compound, 2-(4-bromobenzamido)ethyl 4-bromobenzoate (designated as BBEB), with established, potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. While historically documented as a chemical intermediate, recent (hypothetical) screening initiatives have identified BBEB as a promising inhibitor of p38 MAPK, a critical mediator of inflammatory responses. This document outlines the experimental framework for validating and characterizing BBEB's inhibitory potential against well-known benchmarks such as SB203580 and Doramapimod (BIRB 796). We will delve into the biochemical and cellular assay methodologies, present comparative performance data, and discuss the mechanistic implications for drug development professionals.
Introduction: The Rationale for p38 MAPK Inhibition and the Emergence of BBEB
The p38 MAPK signaling cascade is a pivotal pathway in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the development of potent and selective p38 MAPK inhibitors remains a significant focus in therapeutic research.
Established inhibitors like SB203580 and Doramapimod have been instrumental in elucidating the role of p38 MAPK. However, challenges related to off-target effects and in vivo efficacy persist, necessitating the discovery of novel chemical scaffolds. This guide is predicated on the hypothetical discovery of this compound (BBEB) as a new entrant in this class of inhibitors. Our objective is to provide a rigorous framework for its comparative evaluation.
Comparative Inhibitors: Chemical Structures and Mechanisms
A meaningful comparison requires benchmarking against well-characterized inhibitors. We have selected two standards with distinct binding modes:
-
SB203580: A first-generation, ATP-competitive inhibitor that targets the active site of p38α and p38β.
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to a distinct, adjacent pocket, inducing a conformational change that prevents kinase activation.
| Compound | Structure | Mechanism of Action |
| BBEB (Hypothetical) | Chemical Formula: C17H15Br2NO3 | To be determined (presumed ATP-competitive for this guide) |
| SB203580 | ATP-competitive | |
| Doramapimod (BIRB 796) | Allosteric |
Experimental Workflow for Comparative Inhibitor Profiling
To ensure a robust and unbiased comparison, a multi-tiered experimental approach is essential. The following workflow outlines the key stages, from initial biochemical validation to cellular efficacy assessment.
Figure 1: A generalized workflow for the comprehensive evaluation of a novel kinase inhibitor, progressing from biochemical potency to cellular function.
Detailed Methodologies and Comparative Data
Biochemical Potency: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BBEB against p38α MAPK and compare it to our reference compounds.
Protocol:
-
Reagents: Recombinant human p38α, ATP, and a suitable substrate (e.g., ATF2 peptide) are sourced from commercial vendors.
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is employed. The assay measures the phosphorylation of the ATF2 substrate by p38α.
-
Procedure:
-
A serial dilution of BBEB, SB203580, and Doramapimod is prepared in a 384-well plate.
-
Recombinant p38α is added to each well and incubated with the inhibitors.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the ATF2 substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
A detection solution containing a europium-labeled anti-phospho-ATF2 antibody is added.
-
After a further incubation period, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The raw data is normalized to the controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). The IC50 values are then calculated using a four-parameter logistic regression model.
Hypothetical Comparative Data:
| Compound | IC50 against p38α (nM) | Notes |
| BBEB | 150 | Moderate potency, suggesting a promising starting point for optimization. |
| SB203580 | 50-100 | A well-established benchmark for ATP-competitive inhibitors. |
| Doramapimod (BIRB 796) | ~10 | Demonstrates the high potency achievable with allosteric inhibition. |
Cellular Efficacy: Inhibition of TNF-α Production
Objective: To assess the ability of BBEB to inhibit the p38 MAPK pathway in a cellular context by measuring the production of a key downstream inflammatory cytokine, TNF-α.
Protocol:
-
Cell Line: Human monocytic THP-1 cells are used as a model system.
-
Procedure:
-
THP-1 cells are plated in a 96-well plate and treated with a serial dilution of BBEB, SB203580, or Doramapimod for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) to activate the p38 MAPK pathway and induce TNF-α production.
-
After a 4-hour incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The TNF-α concentrations are plotted against the inhibitor concentrations to determine the cellular IC50 values.
Hypothetical Comparative Data:
| Compound | Cellular IC50 for TNF-α Inhibition (nM) | Notes |
| BBEB | 850 | A reasonable cellular potency, though some efficacy is lost compared to the biochemical assay, which could be due to cell permeability or metabolism. |
| SB203580 | 200-500 | Effective in cellular models, but with a noticeable drop from its biochemical potency. |
| Doramapimod (BIRB 796) | 25-50 | Maintains high potency in a cellular context, highlighting its excellent cell permeability and stability. |
Mechanistic Insights: The p38 MAPK Signaling Pathway
Understanding the pathway is crucial for interpreting the experimental data. The following diagram illustrates the central role of p38 MAPK in mediating the inflammatory response.
Figure 2: A simplified representation of the p38 MAPK signaling pathway, indicating the point of intervention for the inhibitors discussed.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for the comparative analysis of this compound (BBEB) as a novel p38 MAPK inhibitor. The presented methodologies provide a robust template for any research group aiming to characterize new chemical entities in this therapeutic area.
Based on our hypothetical data, BBEB demonstrates promising, albeit moderate, biochemical and cellular activity. The next logical steps in its development would include:
-
Selectivity Profiling: Assessing the inhibitory activity of BBEB against a panel of other kinases to determine its selectivity.
-
Mechanism of Action Studies: Confirming whether BBEB is an ATP-competitive or allosteric inhibitor through kinetic studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BBEB to improve its potency and drug-like properties.
By following a rigorous, comparative approach as detailed in this guide, researchers can effectively triage and advance promising new molecules for the treatment of inflammatory diseases.
References
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Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research. Available at: [Link]
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Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK signaling pathway as a therapeutic target for cancer therapy. Expert Opinion on Therapeutic Targets. Available at: [Link]
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Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., Brown, M. L., & Pargellis, C. A. (1997). A highly specific human p38 MAP kinase inhibitor is effective in glomerulonephritis. Journal of the American Society of Nephrology. Available at: [Link]
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Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Pav, S., & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Available at: [Link]
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Cuenda, A., Rouse, J., Doza, Y. N., Meier, R., Cohen, P., Gallagher, T. F., Young, P. R., & Lee, J. C. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. Available at: [Link]
A Senior Application Scientist's Guide to the Rigorous Confirmation of Novel Compound Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
In the quest for therapeutic innovation, the synthesis of a novel chemical entity is a moment of profound potential. However, this potential can only be realized through a rigorous and unequivocal process of structural confirmation and purity assessment. This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of newly synthesized compounds, moving beyond a simple checklist of techniques to explain the causality behind experimental choices. As senior application scientists, we understand that true scientific integrity lies in creating a self-validating system of evidence, where orthogonal analytical techniques converge to provide an unshakeable foundation for your research and development endeavors.
This guide is structured to mirror the logical workflow of compound confirmation, from the initial synthetic considerations to the final, definitive structural elucidation. We will explore the strengths and comparative advantages of key analytical techniques, supported by detailed experimental protocols and illustrative data.
Section 1: The Foundation - Strategic Synthesis and Purification
The journey to a well-characterized compound begins not in the analytical lab, but at the fume hood. The synthetic route chosen dictates the potential impurity profile, and a robust purification strategy is paramount. A well-designed synthesis minimizes the formation of side products that are difficult to separate, a key consideration for later analytical challenges.[[“]][2]
Key Considerations in Synthetic Design:
-
Stereochemical Control: For chiral molecules, the synthetic strategy must address the formation of the desired stereoisomer. Enantioselective or diastereoselective reactions are critical to avoid complex mixtures that can be challenging to separate and characterize.
-
Impurity Profiling: Anticipate potential impurities based on the reaction mechanism. This foreknowledge informs the selection of appropriate purification and analytical techniques.
-
Scalability: While initial synthesis may be on a small scale, consider the feasibility of scaling up the reaction, which can influence the choice of reagents and purification methods.[2]
Purification: The Gateway to Accurate Analysis
A pure compound is the prerequisite for accurate characterization.[3][4] The choice of purification technique is dictated by the physicochemical properties of the compound.
-
Chromatography: Techniques like flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are workhorses for purification.[5] The selection of the stationary and mobile phases is crucial for achieving optimal separation.
-
Crystallization: When feasible, crystallization is a powerful technique for obtaining highly pure material. The formation of a well-ordered crystal lattice can effectively exclude impurities.
-
Distillation/Sublimation: For volatile or sublimable compounds, these techniques can provide excellent purification.
Section 2: The Orthogonal Approach to Characterization
No single analytical technique can definitively confirm the structure and purity of a novel compound. The strength of your data lies in the convergence of evidence from multiple, independent (orthogonal) methods. This approach minimizes the risk of misinterpretation and builds a robust, trustworthy data package.[6]
Below is a comparative overview of the core analytical techniques essential for novel compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of a novel organic compound.[7][8][9][10][11] It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Why NMR is Essential:
-
Structural Connectivity: Through-bond correlation experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assembly of the molecular skeleton.[9][12]
-
Stereochemistry: The relative stereochemistry of a molecule can often be determined through the analysis of nuclear Overhauser effect (NOE) correlations and coupling constants.[9][12]
-
Purity Assessment: Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified reference standard.[13]
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Detailed Protocol for a Standard Set of NMR Experiments:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the number of different proton environments and their integration (relative ratios).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of different carbon environments in the molecule.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for identifying adjacent protons in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon atoms to which they are directly attached. This allows for the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is an indispensable technique for determining the molecular weight of a novel compound and for obtaining its elemental composition.[7][8][14][15]
Why MS is Crucial:
-
Molecular Weight Determination: MS provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which directly corresponds to its molecular weight.
-
Elemental Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) can measure the m/z to several decimal places, allowing for the determination of the elemental formula of the compound.[6][16] This is a critical piece of data for confirming the identity of a new molecule.
-
Structural Fragmentation: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information, serving as a fingerprint for the compound.[14][17]
Comparison of Ionization Techniques:
| Technique | Acronym | Analyte Suitability | Fragmentation |
| Electrospray Ionization | ESI | Polar, non-volatile, large molecules | Soft ionization, minimal fragmentation |
| Atmospheric Pressure Chemical Ionization | APCI | Moderately polar, semi-volatile | Soft ionization, some fragmentation |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | Very large molecules (e.g., polymers, proteins) | Soft ionization, minimal fragmentation |
| Electron Ionization | EI | Volatile, thermally stable, smaller molecules | Hard ionization, extensive fragmentation |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap, TOF), which separates them based on their m/z ratio with high resolution.
-
Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion. This is then compared to the theoretical mass of the proposed structure to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is the gold standard for assessing the purity of a synthesized compound.[13][18][19] It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
Why HPLC is the Preferred Method for Purity Analysis:
-
High Resolution: HPLC can separate closely related impurities from the main compound, providing a clear picture of the sample's purity.[13]
-
Quantitative Accuracy: When used with a suitable detector (e.g., UV-Vis, DAD), HPLC can accurately quantify the amount of each component in a mixture.[18]
-
Versatility: A wide range of stationary and mobile phases are available, making HPLC applicable to a broad spectrum of compounds.[13][15]
Comparison of Purity Assessment Techniques:
| Technique | Principle | Resolution | Throughput | Quantitative? |
| HPLC | Differential partitioning | High | High | Yes |
| Thin-Layer Chromatography (TLC) | Differential partitioning | Low to Moderate | High | Semi-quantitative |
| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Very High | High | Yes (for volatile compounds) |
| Quantitative NMR (qNMR) | NMR signal intensity relative to a standard | High | Low | Yes (absolute purity) |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water is typically employed. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample onto the column and run the gradient method.
-
Data Analysis: The purity is typically determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity determination.
X-ray Crystallography: The Definitive 3D Structure
For crystalline compounds, single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers.[20][21][22][23][24]
Why X-ray Crystallography is the Gold Standard for Structure Determination:
-
Unambiguous Connectivity and Stereochemistry: It directly visualizes the arrangement of atoms in space, leaving no doubt about the molecule's constitution and relative stereochemistry.
-
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration, which is crucial for understanding their biological activity.[20][22][23]
Challenges and Considerations:
-
Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality. This can be a time-consuming and sometimes unsuccessful process.
-
Not Universally Applicable: The technique is limited to compounds that can be crystallized.
Experimental Workflow for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on the goniometer of the diffractometer.
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A structural model is then built and refined to fit the experimental data.
-
Structure Validation: The final structure is validated using various crystallographic metrics.
Section 3: Data Integration and Reporting
The final step in confirming the synthesis of a novel compound is to integrate all the analytical data into a cohesive and compelling body of evidence. The data from NMR, MS, HPLC, and, if applicable, X-ray crystallography should all be consistent with the proposed structure.
Reporting Guidelines:
Many scientific journals and regulatory bodies have specific guidelines for reporting the characterization of new compounds.[3][4][16][25][26] It is essential to adhere to these guidelines to ensure the reproducibility and credibility of your work. As a general rule, a complete characterization data set for a new compound should include:
-
¹H and ¹³C NMR spectra: With assignments for all signals.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC analysis: To demonstrate purity.
-
Physical properties: Such as melting point and optical rotation (for chiral compounds).
Conclusion
The confirmation of a novel compound's synthesis and characterization is a multi-faceted process that demands a rigorous, evidence-based approach. By employing a suite of orthogonal analytical techniques and understanding the underlying principles of each, researchers can build a self-validating system of data that provides unwavering confidence in their discoveries. This commitment to scientific integrity is the bedrock upon which progress in drug development and chemical science is built.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS No. 951885-58-8), a brominated organic compound often utilized in research settings[1]. While specific safety data sheets (SDS) for this compound are not extensively available, its chemical structure necessitates its classification as a hazardous substance, requiring meticulous disposal procedures in line with federal and local regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is paramount to its safe handling and disposal. As a brominated organic compound, it is prudent to assume it may exhibit properties similar to other halogenated organics, which can include environmental toxicity and potential health hazards upon exposure. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers are informed about the potential hazards of the chemicals they handle[2][3].
Inferred Hazardous Properties:
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
-
Toxicity: While specific toxicological data for this compound is limited, related brominated compounds can cause irritation to the skin, eyes, and respiratory tract[4][5].
-
Reactivity: Brominated compounds can react with strong oxidizing agents and acids[4].
Given these potential risks, the primary goal of the disposal protocol is to prevent the release of this compound into the environment and to ensure the safety of all personnel involved in the waste management process.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and OSHA. As a halogenated organic compound, it is classified as a hazardous waste, necessitating a "cradle-to-grave" management approach[6][7]. This means the generator of the waste is responsible for its safe disposal, from the point of generation to its final treatment at a licensed facility[7].
Key Regulatory Considerations:
-
Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes and other chemical waste streams[8].
-
Labeling and Storage: All waste containers must be clearly labeled as hazardous waste and stored in a designated satellite accumulation area.
-
Licensed Disposal: The waste must be transported and disposed of by a licensed hazardous waste management company.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
Step 1: Waste Collection and Segregation
The principle of waste segregation is fundamental to safe laboratory practice. Mixing incompatible chemicals can lead to dangerous reactions[9][10].
-
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container should be made of a material that will not react with the compound.
-
Halogenated Waste Stream: This compound must be disposed of in the "halogenated organic waste" stream[8]. Do not mix it with non-halogenated solvents or other waste types[7][8].
-
Solid vs. Liquid Waste: If the waste is in a solid form, collect it in a designated solid waste container. If it is dissolved in a solvent, collect it in a liquid waste container. Ensure the solvent is also a halogenated organic. If a non-halogenated solvent was used, the entire mixture is still considered halogenated waste.
Step 2: Proper Labeling of Waste Containers
Accurate and clear labeling of hazardous waste is a critical requirement by OSHA and the EPA[2][7].
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
-
Step 3: Safe Storage in a Satellite Accumulation Area
Proper storage of hazardous waste is crucial to prevent spills, leaks, and accidental exposures[11].
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure and Closed: Keep the waste container tightly sealed at all times, except when adding waste[7].
-
Incompatible Materials: Store the container away from incompatible materials, such as strong oxidizing agents and acids[4][11].
Step 4: Arranging for Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste management company[7][10].
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup.
-
Final Disposal Method: The most common and EPA-approved method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility[8][10]. This process effectively destroys the hazardous components of the waste[10].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 951885-58-8 | [1] |
| Molecular Formula | C16H13Br2NO3 | [1] |
| Molecular Weight | 427.1 g/mol | [1] |
| Inferred Hazard Class | Halogenated Organic Compound | Chemical Structure |
| Recommended Disposal | High-Temperature Incineration | [8][10] |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed protocols outlined in this guide, which are grounded in the established regulations of the EPA and OSHA, researchers can ensure a safe working environment and minimize their environmental impact. The principles of hazard identification, proper segregation, clear labeling, safe storage, and professional disposal form the bedrock of a robust chemical safety program.
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 2-(4-Bromobenzamido)ethyl 4-bromobenzoate
This guide provides essential safety protocols for handling 2-(4-Bromobenzamido)ethyl 4-bromobenzoate (CAS 951885-58-8). As specific safety and toxicology data for this compound are not extensively published, the following recommendations are grounded in the principles of handling hazardous chemicals and are informed by safety data from structurally analogous aromatic bromine compounds, such as Ethyl 4-bromobenzoate.[1][2][3] This proactive approach ensures a robust safety margin for all laboratory procedures.
Hazard Assessment: A Proactive Stance
Understanding the potential risks is the foundation of safe laboratory practice. Based on the hazard profile of similar chemical structures, this compound should be handled as a hazardous substance.
The primary concerns are:
-
Skin Irritation: Aromatic halogenated compounds are frequently classified as skin irritants.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Hazardous Decomposition: Thermal decomposition can release toxic and corrosive vapors, including carbon oxides (CO, CO₂) and hydrogen halides (HBr).[1][2][4]
-
Aquatic Toxicity: Many brominated organic compounds are toxic to aquatic life with long-lasting effects.[5][6]
Table 1: Presumed Hazard Profile based on Analogous Compounds
| Hazard Classification | Category | Rationale and Primary Concern |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Expected to cause skin irritation upon direct contact.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Poses a significant risk of serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled.[2] |
| Hazardous to the Aquatic Environment | Acute & Chronic | Potential for long-term adverse effects in aquatic ecosystems.[5][6] |
Core PPE Requirements: Your Primary Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Hand Protection
Standard disposable nitrile gloves provide a baseline of protection for incidental contact.[7] However, because aromatic and halogenated hydrocarbons can attack various synthetic glove materials, it is crucial to select appropriate hand protection.[8]
-
Routine Handling: For tasks involving small quantities and low splash potential, a single pair of well-fitting nitrile gloves (minimum 5 mil thickness) is required. Always inspect gloves for tears or pinholes before use.[2]
-
Extended Use or Bulk Handling: For procedures lasting over an hour or involving larger quantities, consider double-gloving or selecting a more robust glove material like Viton™ or butyl rubber. Consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Immediate Action: Change gloves immediately if you suspect contamination. Wash hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the chemical is being handled, regardless of the quantity.[7][9]
-
Enhanced Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or energetic reactions (e.g., transferring large volumes, heating, or pressure work).[10]
Body Protection
-
A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[10]
-
Full-length pants and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body.[7][10] Perforated shoes, sandals, or fabric-topped sneakers offer inadequate protection.[7]
Respiratory Protection
All work with this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Engineering Controls: A fume hood is the primary method of respiratory protection.
-
Supplemental Protection: If engineering controls are not feasible or during a large-scale spill cleanup, respiratory protection is required. This necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA regulations.[9][10]
Table 2: PPE Levels for Common Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Body & Foot Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Single Nitrile Gloves | Chemical Splash Goggles | Lab Coat, Long Pants, Closed Shoes | Required: Chemical Fume Hood |
| Solution Prep / Transfer | Single Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat, Long Pants, Closed Shoes | Required: Chemical Fume Hood |
| Reaction Workup | Double Nitrile Gloves or Heavy-Duty Gloves | Chemical Splash Goggles & Face Shield | Lab Coat, Long Pants, Closed Shoes | Required: Chemical Fume Hood |
| Waste Disposal | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat, Long Pants, Closed Shoes | As needed based on spill risk |
Operational Plan: From Benchtop to Waste
A systematic workflow is critical for ensuring safety and procedural integrity.
Standard Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Sources
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- 3. scbt.com [scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Ethyl 4-bromobenzoate, 100 g, CAS No. 5798-75-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. quora.com [quora.com]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
